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  • Product: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
  • CAS: 343-10-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A Cornerstone in Fluoroquinolone Synthesis

This technical guide provides a comprehensive overview of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a pivotal chemical intermediate in the synthesis of fluoroquinolone antibiotics. Tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a pivotal chemical intermediate in the synthesis of fluoroquinolone antibiotics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, established synthesis protocols, its critical role in the mechanism of action of fluoroquinolones, and essential safety and handling protocols.

Core Compound Profile: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a solid organic compound that serves as a foundational building block in medicinal chemistry. Its molecular structure, featuring a fluorinated quinoline core with hydroxyl and carboxylic acid functional groups, provides a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] The presence of the fluorine atom at the C-6 position is particularly significant, as it is a hallmark of the potent fluoroquinolone class of antibiotics, enhancing their antibacterial activity.[2]

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in synthesis and process development. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 207.16 g/mol [3]
Molecular Formula C₁₀H₆FNO₃[3]
CAS Number 343-10-2[3]
Appearance White powder[3]
Melting Point 248-249 °C (decomposes)[3]
Boiling Point (Predicted) 387.8 ± 42.0 °C[3]
Density (Predicted) 1.570 ± 0.06 g/cm³[3]
pKa (Predicted) 0.62 ± 0.30[3]
Storage Temperature Room Temperature (Sealed in dry conditions)[3]

Synthesis Pathway: The Gould-Jacobs Reaction

The most established and versatile method for the synthesis of the 4-hydroxyquinoline core of this compound is the Gould-Jacobs reaction.[4][5] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[4][6] The causality behind this choice of reaction lies in its reliability and adaptability for creating the quinoline scaffold from readily available starting materials.

Experimental Protocol: Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

This protocol outlines the key steps in the synthesis. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Condensation of 4-Fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one molar equivalent of 4-fluoroaniline with a slight excess (1.1 molar equivalents) of diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring. The reaction can often be performed neat (without solvent) or in a high-boiling point solvent like ethanol.[7] Microwave-assisted heating can significantly reduce reaction times.[6][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, cool the reaction mixture. The intermediate, diethyl 2-((4-fluorophenyl)amino)methylenemalonate, may precipitate and can be isolated by filtration.

Step 2: Thermal Cyclization

  • Place the intermediate from Step 1 into a high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce intramolecular cyclization.[9] The ethanol generated during the reaction is continuously distilled off to drive the equilibrium towards product formation.[9]

  • Maintain the high temperature until the cyclization is complete, as monitored by TLC.

  • Cool the reaction mixture, and add a non-polar solvent like hexane to precipitate the cyclized product, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[9]

  • Isolate the product by filtration and wash with a cold non-polar solvent.

Step 3: Hydrolysis to the Carboxylic Acid

  • Suspend the ethyl ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

  • After the reaction is complete, cool the mixture and acidify with a strong acid, such as hydrochloric acid, until the pH is acidic.

  • The final product, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove any remaining acid and salts, and dry under vacuum.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis 4-Fluoroaniline 4-Fluoroaniline Intermediate_Ester Diethyl 2-((4-fluorophenyl)amino)methylenemalonate 4-Fluoroaniline->Intermediate_Ester + DEEM (Heat) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate_Ester Cyclized_Ester Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate_Ester->Cyclized_Ester High Temp. (e.g., Diphenyl Ether) Final_Product 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Cyclized_Ester->Final_Product 1. NaOH, H₂O, Heat 2. HCl

Gould-Jacobs reaction pathway for the synthesis of the target compound.

Application in Fluoroquinolone Antibiotic Synthesis

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a crucial precursor in the multi-step synthesis of numerous fluoroquinolone antibiotics.[2][10] These broad-spectrum bactericidal agents are widely used in both human and veterinary medicine.[2] The general synthetic strategy involves further modification of the quinolone core, typically at the N-1 and C-7 positions, to generate the final active pharmaceutical ingredient (API).

The 4-quinolone-3-carboxylic acid motif is essential for the antibacterial activity of these drugs.[11] The carboxylic acid at position 3 and the ketone at position 4 are critical for binding to the bacterial enzymes DNA gyrase and topoisomerase IV.[12]

Mechanism of Action of Derived Fluoroquinolones

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[12][13][14]

  • Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[15] Fluoroquinolones stabilize the complex between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands.[13] This leads to a blockage of DNA replication.

  • Inhibition of Topoisomerase IV: This enzyme is crucial for the decatenation (separation) of daughter DNA molecules after replication.[12] By inhibiting topoisomerase IV, fluoroquinolones prevent the newly replicated bacterial chromosomes from segregating into the daughter cells, thus halting cell division.[12]

In many gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is the more sensitive target.[13] Newer generations of fluoroquinolones often exhibit more balanced activity against both enzymes.[12]

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase->DNA_Replication_Blocked Leads to Cell_Division_Inhibited Cell Division Inhibited Topo_IV->Cell_Division_Inhibited Leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Bacterial_Cell_Death Cell_Division_Inhibited->Bacterial_Cell_Death

Mechanism of action of fluoroquinolone antibiotics.

Analytical Methods for Quality Control

Ensuring the purity and identity of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is critical for its use in pharmaceutical synthesis. A variety of analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common.[16][17]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is typically used to assess the purity of the compound and to quantify any impurities. A C18 column is often employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[18]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide definitive identification of the compound and its impurities by determining their mass-to-charge ratios.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid and hydroxyl groups.

Safety, Handling, and Storage

As a chemical intermediate, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid should be handled with appropriate care in a laboratory or manufacturing setting. While specific toxicity data for this intermediate may be limited, it is prudent to follow the safety guidelines for the broader class of quinolone derivatives and related carboxylic acids.

Hazard Identification and Precautions:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[19]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is also important to be aware of the safety concerns associated with the final fluoroquinolone products, which can, in rare cases, cause serious and potentially irreversible side effects affecting tendons, muscles, joints, and the nervous system.[20][21] These downstream risks underscore the importance of controlled handling and synthesis processes for all intermediates.

Conclusion

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, with a molecular weight of 207.16 g/mol , is more than just a chemical compound; it is a critical enabling molecule in the development of life-saving fluoroquinolone antibiotics. Its synthesis, primarily through the robust Gould-Jacobs reaction, provides the essential chemical scaffold upon which these potent antibacterial agents are built. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is indispensable for researchers and professionals dedicated to the advancement of medicinal chemistry and drug discovery.

References

  • Ball, P. (2000). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases, 11(4), 233-242. Retrieved from [Link]

  • MHRA. (2019, March 21). Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects. GOV.UK. Retrieved from [Link]

  • Weber, J., & Jekewein, A. (2001). U.S. Patent No. 6,194,493. Washington, DC: U.S. Patent and Trademark Office.
  • Schroeder, J., & Grohe, K. (1987). EP Patent No. 0245690A1. European Patent Office.
  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S22. Retrieved from [Link]

  • RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX [Video]. YouTube. Retrieved from [Link]

  • Oreate AI. (2023, December 31). Understanding the Mechanism of Action of Fluoroquinolones. Oreate AI Blog. Retrieved from [Link]

  • Gusak, K. N., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(1), M1889. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). Mechanism of action of and resistance to quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Retrieved from [Link]

  • Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Retrieved from [Link]

  • Singh, V., et al. (2018). Safety Review of Quinolone and Fluoroquinolone Containing Medicinal Products: Global Regulatory Scenario and Way Forward. Journal of Pharmacovigilance and Drug Safety, 15(2), 58-63. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. Retrieved from [Link]

  • Martinez, R., et al. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(4), 3247-3257. Retrieved from [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. Retrieved from [Link]

  • Lemaire, S., et al. (2015). Safety issues and drug–drug interactions with commonly used quinolones. Expert Opinion on Drug Metabolism & Toxicology, 11(1), 39-52. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 9(2), 133-146. Retrieved from [Link]

  • Pesic, M., et al. (2003). WO Patent No. 2003010144A2. World Intellectual Property Organization.
  • Wikipedia contributors. (2023, December 19). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]

  • Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181-200. Retrieved from [Link]

  • Al-Trawneh, M. H., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry, 14(21), 2416-2442. Retrieved from [Link]

  • Sravan, U. S., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(2), 1-10. Retrieved from [Link]

  • Khan, I. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2842-2844. Retrieved from [Link]

  • Unade, T. T., & Million, M. (2020). Fluoroquinolones: official and reported methods of analysis (review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1753-1766. Retrieved from [Link]

  • Sharma, P., et al. (2020). Synthesis of quinoline and its derivatives using various name reactions: An overview. International Journal of Pharmaceutical Sciences and Research, 11(5), 2095-2108. Retrieved from [Link]

Sources

Exploratory

The Biological Versatility of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid: A Technical Primer for Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Quinolone Scaffold In the landscape of medicinal chemistry, the quinolone scaffold represents a privileged structure, consistently yielding compounds with significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Fluorinated Quinolone Scaffold

In the landscape of medicinal chemistry, the quinolone scaffold represents a privileged structure, consistently yielding compounds with significant biological activity. The strategic incorporation of a fluorine atom at the C-6 position has been a watershed moment in the development of potent therapeutic agents, particularly in the realm of antibiotics.[1] This technical guide delves into the core biological potential of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate and foundational structure for a diverse array of bioactive molecules. While much of the direct biological data is centered on its derivatives, a comprehensive analysis of these related compounds provides profound insights into the inherent capabilities of the parent molecule. This guide will synthesize these findings to present a holistic view for researchers, scientists, and drug development professionals, focusing on its established role as a precursor to antibacterial agents and its emerging potential in oncology.

The 6-fluoro-4-hydroxyquinoline-3-carboxylic acid moiety is a critical building block in multi-step organic synthesis.[2] The presence of the fluorine atom significantly enhances metabolic stability, lipophilicity, and binding affinity of derivative compounds, thereby improving their pharmacokinetic and pharmacodynamic profiles.[2] The 4-hydroxy (often tautomerizing with a 4-oxo group) and 3-carboxylic acid functionalities are pivotal for interacting with biological targets, particularly bacterial enzymes.[1] This unique combination of features makes 6-fluoro-4-hydroxyquinoline-3-carboxylic acid a highly valuable starting point for the development of novel therapeutics.[2]

Anticipated Biological Activities: An Evidence-Based Extrapolation

The true biological potential of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is best understood by examining the activities of its closely related derivatives. The consistent emergence of potent antibacterial and anticancer agents from this scaffold strongly suggests that these are the primary areas of interest for this core structure.

Foundation for Potent Antibacterial Agents

The most well-documented application of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is as a precursor to the vast class of fluoroquinolone antibiotics.[1] These synthetic antibacterial agents have been a cornerstone of infectious disease treatment for decades.

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The established mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. The 4-carbonyl (in equilibrium with the 4-hydroxy group) and the 3-carboxylate groups of the quinolone core are crucial for binding to these enzymes.[1] This interaction stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death. The fluorine atom at the 6-position markedly enhances the antimicrobial activity compared to non-fluorinated analogs.[1]

G Compound 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivative (Fluoroquinolone) Target Bacterial DNA Gyrase / Topoisomerase IV Compound->Target Inhibition Complex Stabilized Enzyme-DNA Complex Target->Complex Stabilization DNA_Breaks Double-Strand DNA Breaks Complex->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Proposed mechanism of antibacterial action for fluoroquinolone derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The standard method to quantify the in vitro antibacterial activity of a compound is by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution Series: A serial two-fold dilution of the test compound (and control antibiotics) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria only) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Derivatives:

Derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have demonstrated significant antibacterial activity.[3] For instance, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid showed potent in vitro activity with the following MICs:[3]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.1
Staphylococcus epidermidis3.1
Micrococcus luteus3.1
Bacillus cereus2.4
Escherichia coli1.0
Klebsiella pneumoniae1.0
Candida albicans25

Table 1: In vitro antimicrobial activity of a representative derivative.[3]

A Scaffold for Novel Anticancer Therapeutics

Recent research has illuminated the potential of the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold in the development of anticancer agents. Modifications to the core structure have yielded compounds with potent activity against various cancer cell lines.

Potential Mechanisms of Action:

The anticancer activity of quinolone derivatives is multifaceted. One notable derivative, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, is believed to induce apoptosis in cancer cells.[4] Molecular docking studies of this compound have shown a strong binding affinity to proteins involved in cell cycle regulation.[4] Another derivative, a sodium salt of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390), has demonstrated significant antitumor activity against a spectrum of human solid tumors in xenograft models.[5]

G Compound 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivative CellCycleProteins Cell Cycle Regulatory Proteins Compound->CellCycleProteins Binding & Modulation ApoptosisPathway Apoptotic Pathway Activation Compound->ApoptosisPathway Induction TumorGrowth Tumor Cell Proliferation CellCycleProteins->TumorGrowth Promotion Inhibition Inhibition CellCycleProteins->Inhibition ApoptosisPathway->Inhibition

Caption: Conceptual workflow of potential anticancer mechanisms.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: The media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Quantitative Data from a Derivative:

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has been evaluated for its anticancer potential with the following results:[4]

Cancer Cell LineIC50 Value (µM)Proposed Mechanism
MCF-7 (Breast)168.78Apoptosis induction
HeLa (Cervical)210.45DNA synthesis inhibition

Table 2: In vitro anticancer activity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[4]

Furthermore, the derivative NSC 368390, when administered to nude mice with human tumor xenografts, inhibited the growth of breast, lung, stomach, and colon carcinomas by over 90% at doses of 20-40 mg/kg daily for 9 days.[5]

Conclusion and Future Directions

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid stands as a molecule of significant strategic value in drug discovery. Its role as a foundational element in the synthesis of fluoroquinolone antibiotics is well-established, and the inherent biological activity of this class is strongly tied to the core quinolone structure. The emerging data on various derivatives points towards a broader therapeutic potential, particularly in the development of novel anticancer agents. The fluorination at the C-6 position, combined with the reactive handles at the C-3 and C-4 positions, provides a versatile platform for combinatorial chemistry and the generation of libraries of new chemical entities. Future research should focus on the synthesis and screening of a wider range of derivatives to further explore the structure-activity relationships and to optimize the potency and selectivity for various biological targets. The evidence strongly suggests that 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid will continue to be a highly relevant and productive scaffold in the pursuit of new medicines.

References

  • Benchchem. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9.
  • Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis. (2026-01-28).
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. (2017-03-19).
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. (2025-08-06).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352. NIH.
  • 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | 343-10-2 | BLD Pharm.
  • 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.
  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.

Sources

Foundational

The Cornerstone of a Generation of Antibiotics: A Technical Guide to 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Abstract The introduction of a fluorine atom at the 6-position of the quinolone scaffold marked a pivotal moment in the history of antibacterial agents, giving rise to the highly successful fluoroquinolone class. At the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a fluorine atom at the 6-position of the quinolone scaffold marked a pivotal moment in the history of antibacterial agents, giving rise to the highly successful fluoroquinolone class. At the heart of this pharmaceutical revolution lies 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate whose structural features are intrinsically linked to the potent biological activity of its derivatives. This technical guide provides an in-depth exploration of this foundational molecule, from its rational discovery and synthesis to its profound impact on modern medicine. We will dissect the critical structure-activity relationships, detail a robust synthetic protocol, and elucidate the molecular mechanism of action that empowered a new generation of drugs to combat bacterial infections. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial pharmaceutical building block.

Introduction: The Strategic Importance of the 6-Fluoro Substituent

The quinolone saga began with nalidixic acid, a first-generation antibiotic with a limited spectrum of activity.[1] Extensive research to enhance the potency and broaden the antibacterial coverage of this new class of drugs led to a critical discovery: the introduction of a fluorine atom at the C-6 position of the quinolone ring dramatically improved antimicrobial activity.[1] This single atomic substitution enhances the drug's penetration into bacterial cells and improves its binding affinity for its molecular targets, DNA gyrase and topoisomerase IV.[1][2]

The 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid core is the quintessential embodiment of this advance. It possesses the two structural motifs now considered essential for the antibacterial efficacy of fluoroquinolones:

  • The 4-oxo (keto) and 3-carboxyl groups: These functionalities are crucial for binding to the bacterial DNA gyrase enzyme, the primary target in many Gram-negative bacteria.[1]

  • The C-6 Fluoro group: This substituent is a hallmark of the more potent, second-generation and later fluoroquinolones, distinguishing them from their predecessors.[1]

Consequently, this molecule is not merely a compound of academic interest but a vital precursor in the industrial synthesis of a multitude of clinically successful fluoroquinolone antibiotics.[1] Its efficient and scalable synthesis is a decisive factor in the production of drugs like ciprofloxacin, norfloxacin, and others that have become mainstays in treating a wide range of bacterial infections.[1][3]

Synthesis of the Core Scaffold: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction.[4][5] This thermal cyclization strategy provides a direct and efficient pathway from readily available anilines.

The reaction proceeds in two key stages:

  • Condensation: A substituted aniline (in this case, 4-fluoroaniline) reacts with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form an intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically >250°C) in a high-boiling point solvent like diphenyl ether. This triggers an intramolecular electrophilic aromatic substitution, where the benzene ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring system and elimination of a second molecule of ethanol.

  • Saponification: The resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the sodium salt of the carboxylic acid.

  • Acidification: Finally, acidification of the reaction mixture precipitates the desired 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Fluoroaniline P1 Condensation (Elimination of EtOH) R1->P1 R2 Diethyl Ethoxymethylenemalonate (DEEM) R2->P1 P2 Thermal Cyclization (High Temperature) P1->P2 P3 Saponification (e.g., NaOH) P2->P3 P4 Acidification (e.g., HCl) P3->P4 Prod 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid P4->Prod Mechanism_of_Action cluster_replication Normal DNA Replication cluster_inhibition Fluoroquinolone Inhibition DNA Bacterial DNA Topo DNA Gyrase / Topoisomerase IV DNA->Topo Cleavage Transient DNA Cleavage Topo->Cleavage Religation DNA Religation Cleavage->Religation Ternary Stable Ternary Complex (FQ-Enzyme-DNA) Cleavage->Ternary Intervention Replicated Successful Replication Religation->Replicated FQ Fluoroquinolone (e.g., Ciprofloxacin) FQ->Ternary Stall Replication Fork Stalls Ternary->Stall Blocks Religation DSB Double-Strand Breaks Stall->DSB Death Bacterial Cell Death DSB->Death

Caption: The inhibitory pathway of fluoroquinolones on bacterial DNA replication.

Biological Activity and Therapeutic Significance

The true value of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is realized in its derivatives. By serving as a scaffold, it allows for strategic chemical modifications, primarily at the N-1 and C-7 positions, to create potent antibiotics. A classic example is the synthesis of ciprofloxacin, where the C-7 position is substituted with a piperazine ring and the N-1 position with a cyclopropyl group. [6][7] The biological activity of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The potency can also be expressed as an IC₅₀ value (half-maximal inhibitory concentration) against the target enzymes or cancer cell lines, as some quinolones have shown promise as anticancer agents. [8][9] Table 1: Representative Biological Activity of 6-Fluoroquinolone-3-Carboxylic Acid Derivatives

Compound DerivativeTarget Organism/Cell LineActivity MetricValueReference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-...Staphylococcus aureusMIC4.1 µg/mL[3]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-...Escherichia coliMIC1.0 µg/mL[3]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-...Klebsiella pneumoniaeMIC1.0 µg/mL[3]
Ciprofloxacin Derivative (Compound 3d)Candida albicansMIC32 µg/mL[10]
Ciprofloxacin Derivative (Compound 5)Breast Cancer CellsIC₅₀7.83 µg/mL[10]
Moxifloxacin-Silver ComplexResistant BacteriaIC₅₀ (Antioxidant)8.26 - 9.19 µg/mL[9]
2-(amino)quinazolin-4(3H)-one (Compound 6y)MRSA USA300MIC₅₀0.02 µM[11]

Note: The table presents a selection of data from various sources to illustrate the range of activities. Direct comparison between values should be made with caution due to differing experimental conditions.

Conclusion and Future Outlook

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is more than just a chemical intermediate; it is the foundational core upon which a significant portion of modern antibacterial therapy has been built. Its discovery unlocked the potential of the fluoroquinolone class, providing a versatile and highly effective scaffold for drug development. The principles of its design—specifically the strategic placement of the fluorine atom and the preservation of the keto-acid functionality—remain a textbook example of successful medicinal chemistry.

While bacterial resistance to fluoroquinolones is a growing concern, the core quinolone structure continues to be a source of inspiration for the development of new therapeutic agents. Researchers are exploring novel derivatives to overcome resistance mechanisms and are investigating the utility of the quinolone scaffold for other therapeutic areas, including anticancer and antiviral applications. [8]The enduring legacy of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a testament to the power of rational drug design and its profound impact on human health.

References

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved January 30, 2026, from [Link]

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of Ciprofloxacin-Based Compounds: A Review. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • National Center for Biotechnology Information. (2013). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts.
  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits.... Retrieved January 30, 2026, from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved January 30, 2026, from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (1987). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Retrieved January 30, 2026, from [Link]

  • MDPI. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). Mechanism of action of and resistance to quinolones. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Retrieved January 30, 2026, from [Link]

  • ScienceOpen. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Retrieved January 30, 2026, from [Link]

  • Frontiers. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Retrieved January 30, 2026, from [Link]

  • PubMed. (2021). Synthesis, characterization and assessment of antioxidant and antibacterial potential of dihydroquinoline-3-carboxylic acid and their metal derivatives. Retrieved January 30, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

in vivo studies using 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Application Note: Pharmacokinetic Profiling and Scaffold Validation of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Executive Summary 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (6-F-4-HQC) represents the pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling and Scaffold Validation of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Executive Summary

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (6-F-4-HQC) represents the pharmacophore "core" of second-generation fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin). While rarely used as a standalone therapeutic agent due to limited potency compared to its C-7 substituted derivatives, it plays a critical role in drug development as:

  • A Metabolic Marker: It serves as a stable reference standard for the ultimate degradation products of fluoroquinolone metabolism.

  • A Scaffold Control: In structure-activity relationship (SAR) studies, it establishes the baseline toxicity and pharmacokinetic (PK) profile of the quinolone ring system, allowing researchers to distinguish between scaffold-mediated toxicity and side-chain-mediated effects.

This guide details the protocols for the in vivo assessment of 6-F-4-HQC, focusing on bioanalytical quantification (LC-MS/MS), formulation for parenteral delivery, and metabolic stability profiling in rodent models.

Chemical Identity & Physicochemical Considerations

Before initiating in vivo work, the physicochemical properties of the core must be addressed to ensure bioavailability.

PropertySpecificationImplication for In Vivo Study
IUPAC Name 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidAmphoteric nature (Acidic COOH, Basic N).
CAS Number 343-10-2Verification standard.[1]
Mol. Weight 207.16 g/mol Low MW allows rapid clearance if not protein-bound.
Solubility Poor in water; Soluble in dilute alkali (NaOH)Critical: Dosing solutions require pH adjustment (> pH 8.0) or suspension vehicles (CMC/PEG).
pKa ~0.6 (COOH), ~6-8 (Ring N)Exists as a zwitterion at physiological pH; may precipitate in urine.

Application I: Bioanalytical Method Validation (LC-MS/MS)

Quantifying 6-F-4-HQC in plasma requires a method distinct from standard fluoroquinolone protocols due to the absence of the piperazine ring (a common ionization site).

Sample Preparation (Protein Precipitation)
  • Matrix: Rat Plasma (K2EDTA).

  • Internal Standard (IS): Nalidixic Acid or d8-Ciprofloxacin.

  • Protocol:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 150 µL of Acetonitrile containing IS (200 ng/mL).

    • Vortex vigorously for 2 min to precipitate proteins.

    • Centrifuge at 4,000 x g for 10 min at 4°C.

    • Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    Hold (3.5 min).
  • Ionization: ESI Positive Mode (The quinolone nitrogen protonates readily).

MRM Transitions (Optimized for 6-F-4-HQC):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
6-F-4-HQC 208.1 [M+H]+190.1 3020Loss of H₂O (Dehydration)
6-F-4-HQC 208.1 [M+H]+164.1 3035Loss of CO₂ (Decarboxylation)

Expert Insight: Unlike Ciprofloxacin, which fragments at the piperazine ring, the core 6-F-4-HQC is highly stable. High collision energies are often required to induce the decarboxylation fragmentation typically used for quantification.

Application II: In Vivo Scaffold Toxicity & PK Protocol

This protocol establishes the "Baseline Scaffold Effect." It determines if the core structure contributes to the neurotoxicity (GABA antagonism) often observed with high-dose quinolones.

Experimental Design (Rat Model)
  • Species: Sprague-Dawley Rats (Male/Female, 250-300g).

  • Group Size: n=6 per dose group.

  • Route: Intravenous (IV) bolus vs. Oral (PO) gavage.

Formulation Strategy (Critical Step)

Attempting to dissolve 6-F-4-HQC in pure saline will result in a suspension. For IV administration, a solution is mandatory.

  • IV Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline. Adjust pH to 8.0 with 0.1N NaOH to ensure solubility.

  • PO Vehicle: 0.5% Methylcellulose (suspension is acceptable for oral dosing).

Dosing & Sampling Workflow

PK_Workflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis Dose_Prep Formulation (pH 8.0 Solution) Admin IV Bolus (Tail Vein) Dose_Prep->Admin Timepoints Serial Bleeds (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Admin->Timepoints t=0 Processing Plasma Separation (4°C, K2EDTA) Timepoints->Processing Extraction Protein Precip (Acetonitrile) Processing->Extraction LCMS LC-MS/MS (MRM: 208->164) Extraction->LCMS Data PK Parameters (AUC, Cmax, CL) LCMS->Data

Caption: Workflow for Pharmacokinetic profiling of 6-F-4-HQC. Ensure rapid plasma separation to prevent ex vivo degradation.

Data Interpretation: The Scaffold Ratio

To validate the scaffold, calculate the Scaffold Exposure Ratio (SER) :



  • If testing the core alone: Establish the Volume of Distribution (

    
    ). A low 
    
    
    
    (< 0.5 L/kg) indicates the core remains in central circulation, whereas functionalized fluoroquinolones typically have high
    
    
    (tissue penetration).
  • Toxicity Markers: Monitor for CNS effects (tremors) immediately post-dose. The core 6-F-4-HQC generally lacks the C-7 substituent required for high-affinity GABA receptor binding, so it should exhibit a higher NOAEL (No Observed Adverse Effect Level) than Ciprofloxacin.

Application III: Metabolic Stability Mapping

In drug discovery, researchers must determine if a new fluoroquinolone derivative breaks down into the core 6-F-4-HQC in vivo.

Metabolic Pathway Logic

Fluoroquinolones primarily metabolize via modification of the C-7 side chain (e.g., piperazine ring opening). The 6-F-4-HQC core is the "terminal" structure before ring cleavage (which is rare).

Metabolism Cipro Parent Drug (e.g., Ciprofloxacin) Met1 Metabolite M1 (Desethylene-Cipro) Cipro->Met1 CYP450 Oxidation Met2 Metabolite M2 (Sulfocipro) Cipro->Met2 Sulfation Core Target Analyte 6-F-4-HQC (Scaffold Core) Met1->Core Side Chain Cleavage (Slow) Excretion Renal Excretion Core->Excretion Unchanged

Caption: Metabolic cascade showing 6-F-4-HQC as a downstream degradation product of functionalized fluoroquinolones.

Protocol: Metabolite Tracking
  • Administer the Parent Drug (e.g., Ciprofloxacin) at 10 mg/kg IV.

  • Collect Urine (0-24h) using metabolic cages.

  • Analyze Urine for 6-F-4-HQC using the LC-MS method described in Section 3.

  • Calculation:

    • If 6-F-4-HQC > 5% of total dose: The side chain is metabolically unstable (liability).

    • If 6-F-4-HQC < 1% of total dose: The side chain is stable, and the drug is cleared intact or via conjugation.

References

  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Omar, M. A. (2010).[2] Ciprofloxacin: Drug Metabolism and Pharmacokinetic Profile. ResearchGate. Retrieved from [Link]

  • Han, J., et al. (2015). LC-MS/MS Method Package for Short Chain Fatty Acids and Organic Acids (Derivatization Principles). Shimadzu Application News. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 68069, 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved January 31, 2026, from [Link]

Sources

Application

Advanced Protocol: Synthesis and Optimization of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Analogs

Introduction & Strategic Rationale The 6-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold is the structural progenitor of the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Norfloxacin).[1] The pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The 6-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold is the structural progenitor of the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Norfloxacin).[1] The pharmacophore is defined by the 4-oxo-3-carboxylic acid moiety, which is essential for binding to the bacterial DNA-gyrase complex, and the C-6 fluorine atom, which significantly enhances cell penetration and gyrase affinity (10-fold increase over non-fluorinated analogs).[1]

Developing analogs of this core requires a strategy that balances synthetic feasibility with biological potency . This guide focuses on the Gould-Jacobs reaction for core construction, followed by chemoselective derivatization at the N-1 and C-7 positions.

Key Structural Objectives (SAR)
  • Position 3 (COOH) & 4 (C=O): Must remain intact for Mg²⁺ chelation within the enzyme active site.[1]

  • Position 6 (F): Retained for potency.

  • Position 7: The primary site for diversity (Scaffold Hopping). Bulky basic heterocycles here improve Gram-negative spectrum.

  • Position 1 (N): Alkylation (ethyl, cyclopropyl) controls pharmacokinetics.

Phase 1: Core Scaffold Synthesis (The Gould-Jacobs Protocol)

The most robust route to the 4-hydroxyquinoline core is the Gould-Jacobs cyclization. This protocol is optimized for scale and safety, addressing the high temperatures required.

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 4-Fluoroaniline C Anilinoacrylate Intermediate A->C B EMME (Diethyl ethoxymethylenemalonate) B->C D Thermal Cyclization (250°C in Dowtherm A) C->D - EtOH E 4-Hydroxyquinoline Ester D->E - EtOH F Saponification (NaOH/HCl) E->F G Target Acid (Precipitate) F->G

Caption: Step-wise progression of the Gould-Jacobs reaction from aniline condensation to final acid hydrolysis.

Protocol 1.1: Condensation and Cyclization

Safety Note: Step 2 involves heating Dowtherm A to 250°C. Ensure the setup is behind a blast shield with high-efficiency ventilation.

Reagents:

  • 4-Fluoroaniline (1.0 eq)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

  • Diphenyl ether (Dowtherm A) (Solvent)

  • Petroleum ether (for precipitation)[1]

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-fluoroaniline and EMME. Heat to 110–120°C for 2–3 hours. The reaction is driven by the removal of ethanol.[2]

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[1] The disappearance of aniline indicates completion.

  • Cyclization (Critical Step):

    • Pre-heat Dowtherm A (10 mL/g of intermediate) to 250–260°C in a separate vessel.

    • Add the acrylate intermediate from Step 1 dropwise (if liquid) or portion-wise (if solid) into the boiling solvent.[1]

    • Why: Rapid addition to high heat favors kinetic cyclization over polymerization.

    • Maintain reflux for 45–60 minutes.

  • Isolation: Cool the mixture to ~80°C. Pour slowly into a beaker containing excess Petroleum Ether. The ester intermediate will precipitate as a solid. Filter and wash with hexane.

Protocol 1.2: Hydrolysis to the Acid[3]
  • Suspend the ester in 10% NaOH (aq) (10 mL/g).

  • Reflux for 1–2 hours until the solid dissolves (formation of the sodium salt).

  • Cool to room temperature.

  • Acidify carefully with 3M HCl to pH 1–2. The 6-fluoro-4-hydroxyquinoline-3-carboxylic acid will precipitate.[3]

  • Filter, wash with water, and dry.[1]

Phase 2: Analog Diversification (Derivatization)[1]

To create functional analogs, we must modify the N-1 and C-7 positions.[4]

Diagram 2: SAR & Modification Logic

SAR Core 6-Fluoro-4-hydroxyquinoline -3-carboxylic acid N1 Position N-1 (Pharmacokinetics) Core->N1 C7 Position C-7 (Spectrum of Activity) Core->C7 C34 Pos 3/4 (COOH/C=O) (Gyrase Binding) Core->C34 N1_Mod Alkylation (Ethyl, Cyclopropyl) N1->N1_Mod C7_Mod S_NAr Reaction (Piperazine, Pyrrolidine) C7->C7_Mod C34_Mod DO NOT MODIFY (Essential) C34->C34_Mod

Caption: Structural Activity Relationship (SAR) map guiding the derivatization strategy.

Protocol 2.1: The Boron Chelation Strategy (For C-7 Substitution)

Direct nucleophilic substitution at C-7 is often sluggish due to the electron-rich nature of the quinolone ring and interference from the carboxylic acid. Expert Insight: Masking the 3-COOH and 4-C=O with boron difluoride increases the electrophilicity at C-7, facilitating SNAr reactions with amines.[1]

Reagents:

  • BF₃[1]·Et₂O (Boron trifluoride etherate)[1]

  • Target Amine (e.g., N-methylpiperazine)[1]

  • Triethylamine (TEA)

Procedure:

  • Chelation: Suspend the quinoline acid in dry THF. Add BF₃[1]·Et₂O (2.5 eq).[1] Reflux for 2 hours. The product (boron chelate) usually precipitates.

  • Substitution: Dissolve the chelate in DMSO or DMF. Add the amine (e.g., piperazine, 1.2 eq) and TEA (2.0 eq). Heat to 60–80°C for 4–6 hours.

  • Hydrolysis (Deprotection): Remove solvent.[1] Reflux the residue in 90% Ethanol/TEA to break the boron complex and regenerate the carboxylic acid.

Phase 3: Purification and Characterization

Quinolone analogs are notoriously insoluble in common organic solvents, often leading to purification challenges.[1]

Table 1: Solubility Profile & Purification Methods

Solvent SystemApplicationProtocol Note
DMF / DMSO Primary SolventsUse for NMR samples and reaction media.
Ethanol / Ammonia RecrystallizationDissolve in hot ammonia/ethanol mix; acidify with acetic acid to recrystallize.
TFA (Trifluoroacetic acid) HPLC PrepExcellent solubilizer for prep-HPLC.
Water (pH > 10) Salt FormationSodium salts are water-soluble; useful for final formulation.[1]

Validation Criteria:

  • HPLC: Purity > 95% (254 nm).

  • 1H NMR: Look for the characteristic doublet (~7.9 ppm) for H-5 (coupling with F-6) and doublet (~7.6 ppm) for H-8 (coupling with F-6).[1]

Phase 4: Biological Evaluation (MIC Determination)[1]

The biological activity is assessed via Minimum Inhibitory Concentration (MIC) against standard strains (E. coli, S. aureus).[1][5]

Protocol 4.1: CLSI Broth Microdilution

Reference: Clinical and Laboratory Standards Institute (CLSI) M07 Standard.[6][7][8][9]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • 96-well microtiter plates (round bottom).[1]

  • Reference Antibiotic: Ciprofloxacin (Control).[1]

Procedure:

  • Stock Prep: Dissolve analogs in minimal DMSO, then dilute with water/buffer. Final DMSO concentration in assay must be < 1%.

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Plating:

    • Add 50 µL of CAMHB to wells 2–12.

    • Add 100 µL of drug stock (2x concentration) to well 1.

    • Perform serial 2-fold dilution from well 1 to 10.

    • Add 50 µL of bacterial inoculum to wells 1–11.

    • Controls: Well 11 (Growth Control: Bacteria + No Drug), Well 12 (Sterility Control: Broth only).[1]

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Grohe, K., & Heberg, H. (1987).[1][10] Cycloaracylation of Enamines. Liebigs Annalen der Chemie. (Foundational work on the synthesis of fluoroquinolone precursors).

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard.

  • Wolfson, J. S., & Hooper, D. C. (1985).[1] The Fluoroquinolones: Structures, Mechanisms of Action and Resistance.[1] Antimicrobial Agents and Chemotherapy.[6][11] [1]

  • Charifson, P. S., et al. (2000).[1] Synthesis and biological evaluation of novel 7-substituted-6-fluoroquinolones. Journal of Medicinal Chemistry.

Sources

Method

Application Note: 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid as a Scaffold for Next-Generation Antineoplastics

Executive Summary This guide outlines the technical application of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (6-F-4-HQ-3-CA) as a privileged scaffold in the development of anticancer therapeutics. While historically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical application of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (6-F-4-HQ-3-CA) as a privileged scaffold in the development of anticancer therapeutics. While historically known as a precursor to fluoroquinolone antibiotics (e.g., Norfloxacin, Ciprofloxacin), recent repurposing efforts have identified this pharmacophore as a potent inhibitor of eukaryotic Topoisomerase II and Dihydroorotate Dehydrogenase (DHODH) .

This document provides researchers with:

  • Mechanistic Rationale: Why the C6-fluorine and C3-carboxyl motif is critical for tumor selectivity.

  • Synthetic Protocols: Step-by-step derivatization strategies for C7-functionalization.

  • Validation Assays: Protocols for evaluating cytotoxicity and enzymatic inhibition.[1]

Chemical Profile & Mechanistic Rationale[1][2]

The "Fluoro-Switch" Effect

The 6-fluoro substituent is not merely structural; it is functional. In oncology applications, the C6-fluorine atom:

  • Blocks Metabolic Degradation: Prevents oxidative metabolism at the C6 position, significantly extending the plasma half-life of derived compounds.

  • Enhances Lipophilicity: Increases membrane permeability, allowing the molecule to penetrate solid tumor microenvironments.

  • Electronic Tuning: Increases the acidity of the C3-carboxylic acid, enhancing hydrogen bonding interactions with the DNA backbone in the cleavage complex.

Targetable Pathways

Derivatives of 6-F-4-HQ-3-CA exhibit dual-action mechanisms in cancer cells:

  • Topoisomerase II Poisoning: Unlike bacterial gyrase inhibition, bulky C7-substituents (e.g., aryl-piperazines) shift selectivity toward human Topoisomerase II

    
    , stabilizing the DNA-enzyme cleavage complex and inducing apoptosis.
    
  • Mitochondrial DHODH Inhibition: The quinolone core mimics the ubiquinone cofactor, competitively inhibiting DHODH. This depletes the pyrimidine pool, arresting rapidly dividing cancer cells in the S-phase.

Visualization: Structure-Activity Relationship (SAR)[3]

The following diagram illustrates the critical modification zones on the 6-F-4-HQ-3-CA scaffold for converting it from an antibiotic precursor to an antineoplastic agent.

SAR_Map Core 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Core N1 N1 Position: Solubility & Pharmacokinetics (Ethyl, Cyclopropyl, Aryl) Core->N1 Alkylation C3 C3 Carboxyl: Metal Chelation (Mg2+) DNA Minor Groove Binding Core->C3 Amidation/Hydrazidation C6 C6 Fluorine: Metabolic Blockade Lipophilicity Enhancer Core->C6 Intrinsic C7 C7 Position (Critical): Target Selectivity Switch (Bulky groups = Anti-cancer) Core->C7 SNAr Substitution Binding DNA Intercalation C3->Binding Facilitates TopoII Topoisomerase II Inhibition (Eukaryotic) C7->TopoII Induces

Figure 1: SAR Logic for transforming the quinolone scaffold into an anticancer lead. The C7 and N1 positions are the primary vectors for diversity-oriented synthesis.

Experimental Protocols

Protocol A: Synthesis of C7-Substituted Derivatives

Objective: To introduce a piperazine or bulky amine moiety at C7 via Nucleophilic Aromatic Substitution (


), shifting activity from antibacterial to antineoplastic.

Reagents:

  • 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Starting Material)[2]

  • Thionyl chloride (

    
    ) or 
    
    
    
  • Secondary amine (e.g., N-phenylpiperazine)

  • Triethylamine (

    
    )
    
  • Solvent: DMF or Acetonitrile

Procedure:

  • Chlorination (Activation):

    • Suspend 1.0 eq of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid in

      
       (excess).
      
    • Reflux at 110°C for 2-3 hours until the solution becomes clear (formation of 4,7-dichloro intermediate if C7 is reactive, or 4-chloro if C7 requires pre-activation). Note: Often, the 7-chloro-6-fluoro precursor is used directly.

  • Substitution (

    
    ): 
    
    • Dissolve the activated chloro-quinoline intermediate in dry DMF.

    • Add 1.2 eq of the desired amine (e.g., N-phenylpiperazine) and 2.0 eq of

      
      .
      
    • Heat at 80-100°C for 4-6 hours. Monitor via TLC (Mobile phase:

      
      :MeOH 9:1).
      
  • Workup:

    • Pour reaction mixture into ice-cold water. The product typically precipitates.

    • Filter the solid, wash with water and cold ethanol.

    • Recrystallize from ethanol/DMF.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the


 of synthesized derivatives against human cancer cell lines (e.g., MCF-7, HeLa).

Materials:

  • Cell lines: MCF-7 (Breast), HeLa (Cervical), HEK293 (Normal control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Steps:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve 6-F-4-HQ-3-CA derivatives in DMSO. Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ). Add to wells (Final DMSO < 0.5%).
  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 20

    
     MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media. Add 150

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Data Interpretation Table:

Compound TypeC7 SubstituentTarget ActivityExpected IC50 (MCF-7)
Precursor -H / -ClInactive> 100

Antibiotic PiperazineBacterial Gyrase> 50

Antineoplastic N-PhenylpiperazineTopoisomerase II1 - 10

Antineoplastic Biphenyl-4-ylDHODH< 1

Workflow Visualization

Workflow Start Start: 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Step1 Step 1: C4-Chlorination / Activation (POCl3, Reflux) Start->Step1 Step2 Step 2: C7-Nucleophilic Substitution (Amine, Et3N, Heat) Step1->Step2 Step3 Step 3: Purification (Recrystallization) Step2->Step3 Branch Biological Evaluation Step3->Branch Assay1 MTT Assay (Cytotoxicity) Branch->Assay1 Assay2 Topo II Relaxation Assay (Mechanism) Branch->Assay2

Figure 2: Experimental workflow from raw material to biological validation.

References

  • Dexter, D. L., et al. (1985). "Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors."[3] Cancer Research, 45(10), 5151-5158. Link

  • Paulovičová, E., et al. (2017).[4] "Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate." Immunobiology, 222(12), 1077-1088. Link[4]

  • Mittal, R. K., & Purohit, P. (2020).[5] "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991. Link

  • Zhao, B., et al. (2022). "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Chemistry, 10, 856268. Link

  • Rameshkumar, N., et al. (2003). "Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. (Provides foundational synthesis protocols). Link

Sources

Application

Application Note: Formulation &amp; Handling of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

[1][2][3] Introduction & Chemical Context 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of fluoroquinolone antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Chemical Context

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin).[1][2] Beyond synthesis, it is utilized in medicinal chemistry as a reference standard for impurity profiling and as a fragment for structure-activity relationship (SAR) studies involving DNA gyrase inhibition.[1][2][3]

Chemical Nuance (Tautomerism): Researchers must recognize that this compound exhibits keto-enol tautomerism.[1][2][3] While often named "4-hydroxy," it predominantly exists in the 4-oxo-1,4-dihydroquinoline form in solution.[1][2] This structural reality dictates its solubility profile: the compound is zwitterionic and poorly soluble in water at neutral pH but dissolves readily in basic or highly acidic environments.[2][3]

Physicochemical Profile[5][6][7][8][9][10][11][12]
PropertyDataNotes
CAS Number 343-10-2Verified Identifier
Molecular Weight 207.16 g/mol
Appearance White to off-white powderLight sensitive
LogP ~1.8 - 2.4Moderately Lipophilic
pKa

(COOH),

(NH)
Estimates based on quinolone core
Solubility (Water) < 0.1 mg/mL (pH 7)Insoluble at neutral pH
Solubility (DMSO) > 20 mg/mLRecommended for Stock
Solubility (Alkali) Soluble in 0.1 M NaOHForms carboxylate salt

Formulation Decision Matrix

The choice of solvent system depends entirely on the downstream application.[2][3] Use the decision tree below to select the appropriate protocol.

FormulationMatrix Start Start: Define Application InVitro In Vitro Assays (Enzyme/Cell Culture) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo HighConc High Concentration Required? (>10 mM) InVitro->HighConc Aq_Sol Aqueous Solubility Critical? InVivo->Aq_Sol DMSO_Stock Protocol A: DMSO Stock Solution HighConc->DMSO_Stock Yes (Standard) Alkali_Stock Protocol B: Alkaline Saline Solution HighConc->Alkali_Stock No (DMSO intolerant) Aq_Sol->Alkali_Stock IV/IP Injection Suspension Protocol C: MC/Tween Suspension Aq_Sol->Suspension Oral Gavage (PO)

Figure 1: Decision matrix for vehicle selection based on experimental requirements.[1]

Detailed Experimental Protocols

Protocol A: Preparation of DMSO Stock (Standard)

Best for: High-throughput screening (HTS), enzymatic assays, and cell culture (with dilution).[3]

Reagents:

  • Compound (CAS 343-10-2)[4][1][2][5][6][7]

  • DMSO (Dimethyl sulfoxide), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent)
    

Procedure:

  • Weighing: Accurately weigh 20.7 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Result: This yields a 100 mM stock solution.[1][2][3]

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Stability:[8][9] Stable for >6 months at -20°C.[1][2][3]

Critical Note: DMSO is hygroscopic.[1][2][3] Keep the bottle tightly sealed. Water absorption decreases the solubility of this compound.[2][3]

Protocol B: Aqueous Alkaline Formulation (Soluble)

Best for: Intravenous (IV) or Intraperitoneal (IP) administration; assays sensitive to DMSO.[2][3]

Mechanism: The carboxylic acid group is deprotonated by NaOH, forming a water-soluble sodium salt.[1][2][3]

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide)[3]

  • PBS (Phosphate Buffered Saline),

    
     free[3]
    
  • 0.1 M HCl (for pH adjustment, optional)

Procedure:

  • Weighing: Weigh 10 mg of compound.

  • Initial Dissolution: Add 200

    
    L of 0.1 M NaOH. Vortex until fully dissolved (solution should be clear).
    
  • Dilution: Slowly add 800

    
    L of PBS while vortexing.
    
    • Result: 10 mg/mL solution (approx.[2][3] pH 8-9).[1][2][3]

  • pH Adjustment (Risky): You may lower the pH to ~7.4 using dilute HCl, but proceed with extreme caution.[2][3] If the pH drops below 6.5, the compound will precipitate.[2][3]

    • Recommendation: Use the slightly basic solution (pH ~8) for IP/IV if physiological tolerance allows, as it ensures solubility.[3]

Warning: Avoid buffers containing


 or 

(like standard HBSS) during the initial dissolution.[2][3] Quinolones chelate divalent cations, which can cause precipitation or reduce biological activity.[2][3]
Protocol C: Oral Suspension (In Vivo PO)

Best for: Oral gavage in rodent PK/PD studies where high doses are required.[2][3]

Reagents:

  • 0.5% Methylcellulose (MC) or 0.1% Carboxymethylcellulose (CMC)[3]

  • 0.1% Tween 80[2][3]

Procedure:

  • Vehicle Prep: Mix 0.5% MC and 0.1% Tween 80 in sterile water.[1][2][3]

  • Weighing: Weigh the required amount of compound (e.g., for a 50 mg/kg dose).

  • Dispersion: Add a small volume of the vehicle to wet the powder.[2][3] Triturate with a mortar and pestle or homogenize to break up clumps.

  • Final Volume: Add the remaining vehicle to reach the target concentration.

  • Handling: Vortex immediately before administration to ensure homogeneity.

Quality Control & Validation Workflow

To ensure experimental reproducibility, the stock solution must be validated.[2][3]

QC_Workflow Sample Prepared Stock (DMSO/Aq) Visual Visual Inspection (Clear? No Precipitate?) Sample->Visual Dilution Dilute 1:100 in Mobile Phase Visual->Dilution Pass Fail Precipitate/Degradation Discard Visual->Fail Fail HPLC HPLC-UV Analysis (254 nm) Dilution->HPLC Pass Purity > 98% Proceed HPLC->Pass HPLC->Fail

Figure 2: Quality Control workflow for validating stock solutions prior to biological use.

HPLC Conditions for Validation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[2][3]

  • Detection: UV at 254 nm or 280 nm.[1][2][3]

  • Retention: Expect the peak to elute earlier than fully substituted fluoroquinolones due to the free hydroxyl/acid groups.[2][3]

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2][3]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhaling dust.[2][3]

  • Disposal: Dispose of as hazardous chemical waste.[1][2][3] Do not flush down drains due to potential antibiotic-like environmental toxicity.[1][2][3]

References

  • Sigma-Aldrich. Product Specification: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2).[1][2][3][7] Retrieved from

  • PubChem. Compound Summary: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid.[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [3]

  • ChemicalBook. CAS 343-10-2 Properties and Safety.[1][2][3] Retrieved from [3]

  • Google Patents. Fluoroquinolone formulations and methods of making.[1][2][3] US20070049552A1.[1][2][3] Retrieved from

  • ResearchGate. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [3]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid synthesis

Technical Support Center: 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Synthesis Topic: Yield Optimization & Troubleshooting Guide Molecule CAS: 343-10-2 Primary Application: Precursor for Fluoroquinolone Antibiotics (e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Synthesis

Topic: Yield Optimization & Troubleshooting Guide Molecule CAS: 343-10-2 Primary Application: Precursor for Fluoroquinolone Antibiotics (e.g., Norfloxacin, Ciprofloxacin)

Executive Summary

This guide addresses the synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid , a critical scaffold in medicinal chemistry. While the classical Gould-Jacobs reaction is the industry standard, it is notorious for variable yields (40–60%) due to thermal polymerization ("tarring") and incomplete cyclization. This technical manual provides optimized protocols, root-cause analysis for failure modes, and advanced methodologies to push yields consistently above 85% .

Module 1: The Optimized Gould-Jacobs Protocol

Standard Route: 4-Fluoroaniline + Diethyl ethoxymethylenemalonate (EMME)

The synthesis consists of three distinct stages. Failure in Stage 1 often remains invisible until Stage 2.

Stage 1: Condensation (Enamine Formation)

Objective: Form diethyl (4-fluoroanilino)methylenemalonate. Common Failure: Incomplete conversion due to ethanol retention.

  • Protocol:

    • Mix 4-Fluoroaniline (1.0 eq) and EMME (1.1 eq).

    • Critical Step: Heat to 110–120°C without solvent.

    • Vacuum Application: Apply mild vacuum (approx. 200 mbar) continuously to strip the ethanol byproduct.

    • Endpoint: Monitor by TLC (Hexane:EtOAc 7:3). The aniline spot must disappear.

    • Crystallization: Cool to room temperature. The product should solidify. Recrystallize from cyclohexane if purity is <95%.

    • Why? Residual aniline inhibits the subsequent cyclization step and leads to black tar formation.

Stage 2: Thermal Cyclization (The "Danger Zone")

Objective: Ring closure to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Common Failure: Polymerization/Charring due to improper heat transfer.

  • Protocol:

    • Solvent Choice: Use Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture).

      • Ratio: 10 mL solvent per 1 g of intermediate. High dilution prevents polymerization.

    • Temperature: Pre-heat the solvent to 255–260°C (Reflux).

    • Addition: Add the solid enamine (from Stage 1) portion-wise or as a hot solution to the boiling solvent. Do not mix cold and heat up together.

    • Reaction Time: 30–60 minutes. Extended heating promotes degradation.

    • Workup: Cool to 80°C, then add an equal volume of Hexane or Heptane. The product precipitates as a beige solid. Filter and wash with acetone.[1]

Stage 3: Hydrolysis

Objective: Ester cleavage to the free acid. Common Failure: Decarboxylation (loss of CO2) yielding 6-fluoro-4-hydroxyquinoline.

  • Protocol:

    • Suspend ester in 10% NaOH (aq). Reflux for 1–2 hours.

    • Acidification: Cool to room temperature. Acidify slowly with Acetic Acid (not HCl) to pH 4–5.

    • Why Acetic Acid? Strong mineral acids (HCl/H2SO4) can induce decarboxylation if the temperature is uncontrolled during precipitation.

Module 2: Troubleshooting Dashboard

Visualizing the Failure Pathways:

Troubleshooting Start Problem Identification LowYield Yield < 50% Start->LowYield BlackTar Reaction turned Black/Tar Start->BlackTar Impurity Product melts < 270°C Start->Impurity Cause3 Decarboxylation (Step 3) LowYield->Cause3 If Step 2 worked Cause1 Residual Aniline in Step 1 BlackTar->Cause1 Likely Cause2 Slow Heating Ramp (Step 2) BlackTar->Cause2 Likely Impurity->Cause1 Sol1 Sol: Vacuum strip ethanol Recrystallize intermediate Cause1->Sol1 Sol2 Sol: Drop intermediate into pre-boiling Dowtherm A Cause2->Sol2 Sol3 Sol: Use AcOH for acidification Avoid pH < 2 Cause3->Sol3

Figure 1: Decision tree for diagnosing synthesis failures in the Gould-Jacobs pathway.

Symptom & Solution Table:

SymptomProbable CauseCorrective Action
Black, viscous reaction mixture Polymerization of unreacted aniline or slow heating ramp.Ensure Stage 1 intermediate is pure. Use "Hot Drop" method (add solid to boiling solvent).
Low Yield (<40%) Incomplete cyclization or loss during workup.Check reaction temp (>250°C required).[2] Ensure product isn't lost in Dowtherm mother liquor (add more anti-solvent like Hexane).
Product Melting Point < 270°C Contamination with decarboxylated byproduct (6-fluoro-4-quinolinol).Avoid strong mineral acids during hydrolysis workup. Keep temp < 100°C during acidification.
Violent bumping during Step 2 Ethanol release during cyclization.Stage 1 was incomplete. The cyclization releases ethanol; if too fast, it bumps. Use a larger flask (2x volume).

Module 3: Advanced Optimization (Breaking the Yield Ceiling)

For researchers requiring yields >85% or working on scale-up, the following advanced modifications are recommended.

Method A: Microwave-Assisted Synthesis (Green Chemistry)

Conventional heating creates thermal gradients leading to charring. Microwave irradiation provides uniform volumetric heating.

  • Protocol:

    • Mix Enamine intermediate with a minimal amount of Diphenyl ether (or solvent-free on solid support like Silica).

    • Irradiate at 300W to maintain 250°C for 5–10 minutes .

    • Result: Yields typically improve to 90–95% with <1% tar formation [1].

Method B: The Grohe-Heitzer Cyclization (Alternative Route)

If the Gould-Jacobs route persistently fails due to substrate sensitivity, switch to the Grohe-Heitzer method.

  • Mechanism: Reaction of 2,4-difluorobenzoyl chloride with ethyl 3-(dimethylamino)acrylate.

  • Advantage: Cyclization occurs under milder conditions (using base like NaH or K2CO3) and avoids the 250°C thermal shock.

  • Yield: Consistently >85% but requires more expensive starting materials [2].

Frequently Asked Questions (FAQs)

Q: Can I use Paraffin Oil instead of Dowtherm A? A: Yes, but it is not recommended. Paraffin oil is difficult to wash off the final product, leading to oily residues that lower the melting point. Dowtherm A is miscible with aromatics and easily removed with hexane washes.

Q: My product is beige/brown. It should be white. How do I purify it? A: The beige color is a trace oxidation impurity. Dissolve the crude acid in dilute NaOH, treat with activated charcoal for 30 minutes at 50°C, filter through Celite, and re-precipitate with Acetic Acid.

Q: Why is the "Hot Drop" method necessary in Step 2? A: The cyclization is endothermic but competes with exothermic polymerization. By dropping the substrate into pre-boiling solvent, you ensure the kinetic energy is immediately sufficient for cyclization, bypassing the lower-temperature window where polymerization dominates.

References

  • Microwave Assisted Gould-Jacobs Reaction. Asian Journal of Chemistry. (2015). Demonstrates yield improvements from 45% (thermal) to 92% (microwave) for quinolone derivatives.

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Molecules. (2023). Detailed comparison of Grohe-Heitzer vs. Gould-Jacobs kinetics and yields.

  • Gould-Jacobs Reaction Mechanism & Optimization. Wikipedia / Organic Chemistry Portal. General overview of the thermal cyclization requirements.

Sources

Optimization

troubleshooting failed reactions involving 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the technical support center for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with this versatile but sometimes challenging molecule. As a key intermediate in the synthesis of numerous bioactive compounds, understanding its reactivity and potential pitfalls is crucial for experimental success.[1]

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the inherent properties of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is essential. Its reactivity is governed by the interplay of its quinoline core, the electron-withdrawing fluorine atom, the acidic carboxylic acid, and the phenolic hydroxyl group.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₆FNO₃[2]
Molecular Weight 207.16 g/mol [2]
Appearance White to off-white powderGeneral Observation
Melting Point 248-249 °C (decomposes)[3]
pKa (predicted) 0.62 ± 0.30[3]
Tautomerism Exists in keto-enol tautomeric forms, which can influence reactivity.[4][4]

II. Troubleshooting Guide: Common Failed Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.

A. Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[5] However, the electronic nature of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid can present challenges.

Question 1: My amide coupling reaction with a primary/secondary amine is showing low to no yield. What are the likely causes?

Answer:

This is a frequent challenge stemming from the reduced nucleophilicity of the carboxylic acid. The electron-withdrawing fluorine atom and the quinoline ring system decrease the electron density on the carboxyl group, making it less reactive towards nucleophilic attack.

Causality and Troubleshooting Workflow:

G cluster_0 Problem: Low Amide Yield cluster_1 Potential Causes cluster_2 Troubleshooting Steps start Low Amide Yield cause1 Poor Carboxylic Acid Activation start->cause1 cause2 Low Nucleophilicity of the Amine (if applicable) start->cause2 cause3 Side Reactions start->cause3 solution1a Use a Stronger Coupling Reagent cause1->solution1a solution1b Consider In Situ Acyl Fluoride Formation cause1->solution1b solution2 Optimize Reaction Conditions (Solvent, Temp.) cause2->solution2 solution3 Protect the 4-Hydroxyl Group cause3->solution3

Troubleshooting workflow for low amide yield.

Detailed Solutions:

  • Optimize the Coupling Reagent: Standard coupling reagents like DCC or EDC alone may be insufficient. For electron-deficient carboxylic acids, more potent activating agents are often required.[6]

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, or HCTU are generally more effective due to the formation of highly reactive activated esters.[7]

    • Phosphonium Salts: PyBOP and PyAOP are excellent choices for challenging couplings, including those with sterically hindered amines.[7]

    • Protocol:

      • Dissolve 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (1 eq.) in an anhydrous aprotic solvent (e.g., DMF, NMP).

      • Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq.).

      • Stir for 5-10 minutes to allow for pre-activation.

      • Add the amine (1.1-1.2 eq.) and stir at room temperature. Monitor the reaction by TLC or LC-MS.

  • In Situ Acyl Fluoride Formation: For particularly stubborn couplings, converting the carboxylic acid to a more reactive acyl fluoride in situ can be highly effective.[8][9]

    • Reagents: Use reagents like TFFH or BTFFH. These generate the highly reactive acyl fluoride, which is less sterically demanding and more susceptible to nucleophilic attack.

    • Protocol:

      • Dissolve the carboxylic acid (1 eq.) in anhydrous DCM or THF.

      • Add the fluorinating agent (e.g., TFFH, 1.1 eq.) and a suitable base (e.g., pyridine or 2,6-lutidine, 2 eq.).

      • After stirring for 15-30 minutes, add the amine (1.1 eq.) and continue stirring at room temperature or with gentle heating.

  • Protect the 4-Hydroxyl Group: The phenolic hydroxyl group can be acidic enough to interfere with the reaction, especially if a strong base is used. It can also be a site for side reactions.

    • Strategy: Consider protecting the hydroxyl group as a benzyl ether or a silyl ether prior to the amide coupling. This can be deprotected in a subsequent step.

Question 2: My starting material is not dissolving in the reaction solvent. What should I do?

Answer:

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid has poor solubility in many common organic solvents due to its polar, zwitterionic character at certain pHs and its crystalline nature.

Solubility Enhancement Strategies:

SolventSolubilityComments
DMF, NMP, DMSO Moderate to GoodOften the solvents of choice for amide couplings with this substrate. Heating may be required.
THF, Dichloromethane PoorCan be used for acyl fluoride formation, but may require a co-solvent or suspension conditions.
Acetonitrile Poor to ModerateHas been shown to be effective in some amide couplings.[10]
Water Poor (as the acid)Solubility increases significantly in basic aqueous solutions due to deprotonation of the carboxylic acid and hydroxyl group.[11]
  • Co-solvents: The addition of a small amount of water to organic solvents can sometimes increase the solubility of carboxylic acids.[12][13] However, this should be done with caution in amide coupling reactions as water can hydrolyze the activated intermediate.

  • Use of a Base: Adding a non-nucleophilic base like DIPEA can help to deprotonate the carboxylic acid, forming a more soluble salt.

B. Esterification Reactions

Esterification of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid can also be challenging due to its electronic properties and the potential for side reactions.

Question 3: My Fischer esterification (acid-catalyzed) is giving a low yield. Why is this happening?

Answer:

Fischer esterification is an equilibrium-driven process, and the electron-deficient nature of the carboxylic acid can disfavor the reaction.[14] Additionally, the quinoline nitrogen can be protonated under strongly acidic conditions, which can further deactivate the ring system and potentially lead to side reactions.

Troubleshooting Fischer Esterification:

G cluster_0 Problem: Low Ester Yield (Fischer) cluster_1 Potential Causes cluster_2 Troubleshooting Steps start Low Ester Yield cause1 Unfavorable Equilibrium start->cause1 cause2 Deactivation by Protonation start->cause2 cause3 Side Reactions (e.g., Decarboxylation) start->cause3 solution1a Use Large Excess of Alcohol cause1->solution1a solution1b Remove Water (Dean-Stark) cause1->solution1b solution2 Use Milder, Non-Acidic Methods cause2->solution2 cause3->solution2

Workflow for troubleshooting Fischer esterification.

Alternative Esterification Methods:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under neutral conditions. It is highly effective for a wide range of carboxylic acids and alcohols.[15]

    • Protocol:

      • Dissolve the carboxylic acid (1 eq.), alcohol (1.2 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent like DCM or THF.

      • Cool the mixture to 0 °C and add DCC (1.1 eq.).

      • Allow the reaction to warm to room temperature and stir until completion. The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.

  • Activation with Other Reagents: Similar to amide coupling, using reagents like EDCI in the presence of an alcohol can also yield the desired ester.

Question 4: I am observing a significant amount of a byproduct that appears to be decarboxylated. How can I prevent this?

Answer:

Quinoline-3-carboxylic acids can undergo decarboxylation, especially at elevated temperatures and under harsh acidic or basic conditions.[16][17]

Minimizing Decarboxylation:

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, monitor it closely and use the minimum temperature necessary for conversion.

  • Avoid Harsh Conditions: If possible, use milder reaction conditions. For example, choose a Steglich esterification over a high-temperature Fischer esterification.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress degradation pathways.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid?

A1: It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.

Q2: Can I perform nucleophilic aromatic substitution on the fluorine atom?

A2: While nucleophilic aromatic substitution (SNAr) on fluoroquinolones is a known reaction, it typically requires a strong nucleophile and may be competitive with reactions at other sites.[18][19][20] The reactivity of the C-F bond in your specific reaction will depend on the nucleophile and the reaction conditions.

Q3: Does the 4-hydroxyl group interfere with reactions at the carboxylic acid?

A3: Yes, the phenolic hydroxyl group is acidic and can be deprotonated by bases, potentially interfering with the desired reaction. It can also act as a nucleophile in some cases. If you are encountering issues that cannot be resolved by optimizing other parameters, protecting the hydroxyl group is a viable strategy.

Q4: How does the fluorine atom at the 6-position affect the reactivity of the molecule?

A4: The fluorine atom is strongly electron-withdrawing. This has several effects:

  • It increases the acidity of the carboxylic acid and the 4-hydroxyl group.

  • It deactivates the carbocyclic (benzene) ring towards electrophilic substitution.[21]

  • It can influence the regioselectivity of reactions on the quinoline core.

Q5: What is the best way to purify the final product if it is also a polar, poorly soluble compound?

A5: Purification of polar heterocyclic compounds can be challenging.

  • Recrystallization: If a suitable solvent system can be found (e.g., DMF/water, DMSO/water, ethanol/water), recrystallization is often the best method for obtaining high-purity material.

  • Acid-Base Extraction: If your product has acidic or basic handles, you can use pH-swing extractions to separate it from neutral impurities.

  • Reverse-Phase Chromatography: For difficult separations, reverse-phase flash chromatography or preparative HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or trifluoroacetic acid) can be very effective.

IV. References

  • Vertex AI Search. (2026). Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis.

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.

  • ChemicalBook. (n.d.). 6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS 343-10-2.

  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

  • Raut, B. (2020, October 31). Reactions of Quinoline [Video]. YouTube.

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid.

  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. (1999). PubMed.

  • Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (n.d.). PMC.

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

  • BLD Pharm. (n.d.). 343-10-2|6-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society.

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.

  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. (n.d.). PubMed.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.

  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (n.d.). PMC.

  • Google Patents. (n.d.). US4721790A - Nucleophilic substitution process for fluoronitroaralkyloxazoline.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC.

  • Quora. (2018). What is the trend of ease of esterification in carboxylic acids?

  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

  • ResearchGate. (n.d.). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis | Request PDF.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube.

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). PMC.

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline.

  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). PMC.

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.

  • MDPI. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.

Sources

Troubleshooting

Technical Support Center: Assay Optimization for 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Status: Operational Ticket Focus: Antimicrobial Assay Optimization & Troubleshooting Compound ID: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 343-10-2) Classification: Fluoroquinolone Core Scaffold / Intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Antimicrobial Assay Optimization & Troubleshooting Compound ID: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 343-10-2) Classification: Fluoroquinolone Core Scaffold / Intermediate[1]

Introduction: The Pharmacophore Challenge

Welcome to the Technical Support Center. You are working with 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid , the fundamental pharmacophore of the fluoroquinolone class.[1] Unlike fully functionalized drugs (e.g., ciprofloxacin), this scaffold lacks the C7-piperazine or N1-cyclopropyl substitutions that enhance potency and solubility.[1]

Consequently, this compound presents unique challenges in solubility and cationic chelation that can ruin an assay before it begins.[1] This guide treats your experiment as a system, identifying failure points in solvation, media composition, and data readout.[1]

Module 1: Solubility & Stock Preparation

Issue: "My compound precipitates upon dilution or storage."

The Science (Causality): This compound is amphoteric but exhibits poor solubility in neutral aqueous buffers (pH 7.0–7.4).[1] The 3-carboxylic acid (


) and the 4-keto/hydroxy tautomer create a zwitterionic character that encourages crystal lattice stability over solvation.[1]
  • Common Error: Dissolving directly in PBS or unbuffered water.[1]

  • Consequence: Micro-precipitation in assay wells, leading to "fake" turbidity and false-positive MICs.[1]

Troubleshooting Protocol: The "Dual-Solvent" Strategy

Do not use water for primary stocks.[1] Use the following validated workflow.

Step-by-Step Protocol:

  • Primary Stock (10 mg/mL): Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide). Vortex vigorously.

    • Alternative: If DMSO is contraindicated for your specific strain, use 0.1 M NaOH .[1] The compound forms a soluble sodium salt.[1]

  • Intermediate Dilution: Dilute the primary stock 1:10 into your assay medium (e.g., Mueller-Hinton Broth).

    • Critical Check: If precipitation occurs here, your concentration is above the solubility limit (

      
      ).[1] Lower the primary stock concentration.[1]
      
  • Final Assay Concentration: Ensure the final DMSO concentration in the well is < 1% (v/v) to avoid solvent toxicity to the bacteria.[1]

StockPrep Powder Solid Powder (CAS 343-10-2) Solvent Select Solvent Powder->Solvent DMSO 100% DMSO (Preferred) Solvent->DMSO NaOH 0.1 M NaOH (Alternative) Solvent->NaOH Stock Primary Stock (10-20 mg/mL) DMSO->Stock NaOH->Stock Dilution Dilution into Media Stock->Dilution Check Visual Check: Precipitate? Dilution->Check

Figure 1: Decision tree for solubilizing fluoroquinolone scaffolds to prevent assay interference.

Module 2: Media Composition & Cation Antagonism

Issue: "My MIC values fluctuate between batches of media."

The Science (Causality): The 3-carboxylic acid and 4-oxo groups form a "pocket" that chelates divalent cations (


, 

).[1] This is the exact site required for binding to the DNA-Gyrase complex.[1]
  • The Interference: If your media has excess cations, the drug binds to the magnesium in the broth rather than the magnesium in the enzyme.[1]

  • The Result: Bioavailability drops, and MIC values artificially rise (false resistance).[1]

Validated System: Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

You must standardize the ionic environment.[1] Do not use standard Luria-Bertani (LB) or Tryptic Soy Broth (TSB) for MIC determination, as their cation levels vary wildly.[1]

Optimization Table: Cation Targets (CLSI M07 Standards)

ParameterTarget ConcentrationConsequence of Deviation
Magnesium (

)
10.0 – 12.5 mg/LToo High: Drug chelated (High MIC).[1] Too Low: P. aeruginosa growth fails.[1]
Calcium (

)
20.0 – 25.0 mg/LToo High: Drug chelated (High MIC).[1] Too Low: Daptomycin assays fail (if multiplexing).
Zinc (

)
< 1.0 mg/LHigh zinc also chelates quinolones; avoid supplements containing Zn.[1]

Action Item: Verify your media manufacturer's certificate of analysis.[1] If using "Mueller-Hinton Broth," you must manually add


 and 

salts to reach the CAMHB standard.[1]

Chelation Drug 6-Fluoro-4-hydroxy... (Drug) Target Bacterial Gyrase/DNA Drug->Target Intended Binding Cations Excess Mg++ / Ca++ (In Media) Drug->Cations Competitive Binding Complex_Active Drug-Enzyme Complex (Cell Death) Target->Complex_Active Complex_Inactive Drug-Cation Chelate (Inactive) Cations->Complex_Inactive

Figure 2: Mechanism of Cation Antagonism.[1][2] Excess divalent cations in media sequester the drug, preventing enzyme inhibition.

Module 3: Experimental Execution & Readout

Issue: "I see 'trailing' growth or skipped wells."

The Science (Causality): Fluoroquinolones induce filamentation in bacteria at sub-MIC levels.[1] This results in "haze" or "trailing endpoints" where the bacteria are not fully killed but are not replicating normally.[1]

  • Skipped Wells: Often caused by pipetting errors or drug precipitation in higher concentration wells (see Module 1).[1]

Protocol: The Standardized MIC Workflow
  • Inoculum Prep: Use the Direct Colony Suspension method (CLSI M07).[1]

    • Target:

      
       CFU/mL.
      
    • Warning: Do not use stationary phase cultures; quinolones require active DNA replication to kill.[1]

  • Incubation: 16–20 hours at 35°C ± 2°C.

    • Note: Do not extend beyond 24 hours.[1] Quinolone resistance develops rapidly in vitro.[1]

  • Endpoint Determination:

    • Read the MIC as the lowest concentration that completely inhibits visible growth.[1]

    • Ignore faint haze (trailing) unless it is >20% of the positive control button.[1]

Frequently Asked Questions (FAQ)

Q: Can I use plastic 96-well plates? A: Yes, but ensure they are non-binding polystyrene . Fluoroquinolones are generally hydrophobic; using high-binding plates (ELISA grade) can result in drug loss to the plastic walls.[1]

Q: The compound turns yellow in solution.[1] Is it degraded? A: Not necessarily. Quinolones are photosensitive.[1] A slight yellow shift is common, but dark amber coloration indicates photodegradation.[1]

  • Fix: Always wrap tubes in aluminum foil or use amber microcentrifuge tubes.[1]

Q: My MIC for E. coli is >64 µg/mL. Is the drug inactive? A: Not necessarily inactive, but this specific scaffold (6-fluoro-4-hydroxy...) is an intermediate.[1] It lacks the C7 side chain (piperazine) that drives potency.[1] High MICs are expected compared to Ciprofloxacin.[1] You are likely measuring the baseline activity of the core scaffold.[1]

References & Standards

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] 11th Edition.[1][3][4] [1]

  • PubChem. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Compound Summary).[1][5][6] National Library of Medicine.[1] [1]

  • Aldred, K. J., et al. (2014).[1] Mechanism of Quinolone Action and Resistance.[1][2] Biochemistry.[1] (Explains the magnesium-water bridge mechanism). [1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Media Preparation for MIC Testing.[1][1]

Sources

Optimization

Technical Guide: Enhancing the Biological Activity of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

The following technical guide provides a comprehensive framework for optimizing the biological profile of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2) . This document is structured for researchers requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive framework for optimizing the biological profile of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2) . This document is structured for researchers requiring actionable protocols for synthetic modification, assay troubleshooting, and solubility optimization.

[1]

Document ID: FQ-OPT-2024 Target Scaffold: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (6-F-4-HQ-3-CA) Primary Application: Antibacterial Drug Discovery (DNA Gyrase/Topoisomerase IV Inhibition)[1]

Executive Summary & Mechanism of Action

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is the foundational pharmacophore of the fluoroquinolone class.[1] However, in its native "7-H" (unsubstituted position 7) and "N-H" (unsubstituted position 1) state, it exhibits negligible biological activity.[1]

To enhance biological activity, you must transition the molecule from a "Scaffold" to a "Drug" via two critical modifications:

  • N-1 Alkylation: Essential for binding to the DNA-Gyrase complex.[1]

  • C-7 Functionalization: Critical for spectrum broadening and cell permeability (typically via a piperazine ring).[1]

Mechanism of Action (The "Why")

The carboxylic acid (C-3) and ketone (C-4) form a coordination complex with


 ions.[1] This drug-metal complex bridges the bacterial DNA and the Gyrase enzyme, stabilizing the "cleavable complex" and stalling DNA replication.

MOA cluster_0 Scaffold Features cluster_1 Target Interaction cluster_2 Biological Outcome C3_C4 C-3 Carboxylate / C-4 Keto (Metal Binding Domain) Mg Mg2+ Ion Bridge C3_C4->Mg Chelation C6_F C-6 Fluorine (Cell Penetration/Potency) Gyrase DNA Gyrase / Topo IV (Enzyme-DNA Complex) C6_F->Gyrase Increases Affinity (10-100x vs non-F) Mg->Gyrase Stabilizes Complex Stalling Replication Fork Stalled Gyrase->Stalling Death Bactericidal Effect Stalling->Death

Figure 1: Mechanism of Action for Fluoroquinolone Scaffolds.[1] The C-3/C-4 domain is the "warhead," while C-6/C-7/N-1 modulate delivery and affinity.[1]

Module 1: Synthetic Optimization (SAR Enhancement)

Objective: Transform the inactive 6-F-4-HQ-3-CA precursor into a potent bioactive agent.

Core Troubleshooting: The N-1 Alkylation

The first step in enhancing activity is locking the tautomer into the 4-quinolone form via N-alkylation.[1]

Q: I am getting low yields and O-alkylated byproducts. How do I favor N-alkylation? A: The 4-hydroxyquinoline scaffold is an ambident nucleophile (reacts at N or O).[1]

  • The Fix: Use a polar aprotic solvent (DMF or DMSO) and a "hard" base like Potassium Carbonate (

    
    ).
    
  • Thermodynamics: N-alkylation is thermodynamically favored, but O-alkylation is kinetically accessible.[1] High temperatures (

    
    ) and longer reaction times favor the stable N-alkylated quinolone.[1]
    
  • Protocol Adjustment: If O-alkylation persists, switch to the Gould-Jacobs precursor strategy (alkylating before cyclization) or use BSA (N,O-bis(trimethylsilyl)acetamide) to temporarily protect the oxygen before alkylating.[1]

Advanced Troubleshooting: C-7 Functionalization

Q: My scaffold has a Hydrogen at C-7. How do I add a piperazine ring to enhance spectrum? A: This is the most common "dead end" for researchers starting with CAS 343-10-2.[1]

  • The Problem: The piperazine group is introduced via Nucleophilic Aromatic Substitution (

    
    ). This requires a leaving group (Cl or F) at C-7.[1] The 6-F-4-HQ-3-CA molecule has a Hydrogen at C-7, which is not  a leaving group.[1]
    
  • The Solution (Route A - Recommended): Do not start with 6-F-4-HQ-3-CA. Start with 3-chloro-4-fluoroaniline in the Gould-Jacobs synthesis to generate the 7-chloro-6-fluoro intermediate.[1]

  • The Solution (Route B - Research Only): If you must use this specific scaffold, you must perform an Electrophilic Aromatic Substitution (Nitration) followed by reduction and Sandmeyer reaction to install a halogen.

    • Step 1: Nitration (

      
      ) -> Likely yields mixture of C-5/C-7 nitro isomers.[1]
      
    • Step 2: Separation of isomers.

    • Step 3: Reduction (

      
      ) -> Amine.[1]
      
    • Step 4: Sandmeyer (

      
      ) -> 7-Chloro derivative.[1]
      
    • Step 5: React with Piperazine.[2]

Synthetic Workflow Diagram

Synthesis cluster_advice Optimization Tip Start Start: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2) Decision Does C-7 have a Leaving Group (Cl/F)? Start->Decision Route_Direct Direct N-Alkylation (Et-I, K2CO3, DMF) Decision->Route_Direct No (Standard CAS) Intermediate N-Ethyl-6-Fluoro-7-H-Quinolone (Weak Activity) Route_Direct->Intermediate Route_Hard Route B: Electrophilic Substitution (Nitration -> Reduction -> Sandmeyer) Active Target: N-Ethyl-6-Fluoro-7-Piperazinyl-Quinolone (High Potency) Route_Hard->Active Intermediate->Route_Hard To add C-7 Group Advice For high potency, source the 7-Chloro-6-Fluoro analog instead.

Figure 2: Decision tree for synthetic modification. Note that direct functionalization of the commercial 7-H scaffold is synthetically arduous.[1]

Module 2: Biological Assay & Troubleshooting

Objective: Accurate measurement of MIC (Minimum Inhibitory Concentration) and IC50.

Assay Protocol: MIC Determination

Standard: CLSI Broth Microdilution.

ParameterSpecificationNotes
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)CRITICAL: Must contain physiological

and

.[1]
Inoculum

CFU/mL
Standardize using

.[1]
Solvent 0.1 M NaOH (aq)Do NOT use DMSO as primary solvent if avoiding precipitation in acidic media.
Readout Visual turbidity or Resazurin dyeFluorescence (Resazurin) is more sensitive for weak analogs.[1]
Common Troubleshooting Scenarios

Q: My compound precipitates immediately upon adding to the media.

  • Cause: 6-F-4-HQ-3-CA derivatives are zwitterionic but often insoluble at neutral pH (pH 7.0-7.4), especially if they lack the solubilizing piperazine ring.[1] The "isoelectric point" often lies near physiological pH.

  • Solution:

    • Dissolve stock in 0.1 M NaOH (forms the sodium salt).

    • Dilute into media.[1] If precipitation persists, reduce the maximum concentration tested (e.g., stop at 64

      
      ).
      
    • Check Magnesium: High

      
       in broth can cause chelation-induced precipitation.[1]
      

Q: I see activity against Gram-Negative (E. coli) but zero activity against Gram-Positive (S. aureus).

  • Diagnosis: This is expected for the "First Generation" scaffold (N-ethyl, 7-H).[1]

  • Enhancement: To gain Gram-Positive coverage, you must introduce a bulky, lipophilic group at C-7 (like a piperazine or pyrrolidine) or an 8-methoxy group (as seen in Moxifloxacin).[1] The 6-F-4-HQ-3-CA core alone is primarily Gram-Negative active (similar to Nalidixic acid).[1]

Q: My Enzyme Inhibition (IC50) does not match my MIC.

  • Cause: Permeability issues. The 6-F atom enhances penetration, but if the molecule is too polar (free carboxylic acid) or too lipophilic, it won't reach the cytoplasm.

  • Verification: Run a Gyrase Supercoiling Assay . If IC50 is low (good potency) but MIC is high (poor killing), you have a penetration/efflux problem.[1]

    • Fix: Modify N-1 to a Cyclopropyl group (improves potency and permeability vs Ethyl).[1]

Module 3: Formulation & Delivery

Objective: Improving solubility for in vivo or advanced in vitro testing.

Salt Formation Strategy

The free acid form of 6-F-4-HQ-3-CA is practically insoluble in water.[1]

  • Sodium Salt (Preferred for IV/Assay):

    • React 1.0 eq of Drug with 1.0 eq of NaOH in Ethanol/Water.

    • Lyophilize to obtain the sodium salt.

    • Solubility: High (>10 mg/mL in water).[1]

  • Mesylate/Hydrochloride (If basic amine present):

    • If you have successfully added a piperazine at C-7, use HCl or Methanesulfonic acid to form the salt at the piperazine nitrogen.

    • Note: Do not form salts on the weak quinoline nitrogen.

References

  • Synthesis & SAR of Fluoroquinolones

    • Title: Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents.[1][2][3][4]

    • Source: European Journal of Medicinal Chemistry (2003).
    • Link:[1]

  • Mechanism of Action (Gyrase Interaction)

    • Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
    • Source: Cold Spring Harbor Perspectives in Medicine (2016).[1]

    • Link:[1]

  • Chemical Properties & Scaffold Data

    • Title: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Compound Summary).[1][5]

    • Source: PubChem.[6][7]

    • Link:[1]

  • Assay Protocols (CLSI)

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Laboratory Standards Institute (CLSI).[1]

    • Link:[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid vs. Ciprofloxacin

This guide provides an in-depth technical comparison between 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (a structural core/intermediate) and Ciprofloxacin (a fully optimized second-generation fluoroquinolone). Content...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (a structural core/intermediate) and Ciprofloxacin (a fully optimized second-generation fluoroquinolone).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Scaffold vs. The Drug

In the development of antimicrobial agents, distinguishing between the pharmacophore core and the active pharmaceutical ingredient (API) is critical.

  • 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FHQ-Acid) represents the foundational "fluoroquinolone core." It possesses the essential binding motifs for DNA gyrase but lacks the auxophore substituents required for high-affinity binding and bacterial cell wall penetration.

  • Ciprofloxacin is the derivatized, optimized therapeutic agent. By adding a cyclopropyl group at

    
     and a piperazine ring at 
    
    
    
    , it achieves a 100-1000x increase in potency and broad-spectrum activity compared to the core acid.

This guide analyzes the Structure-Activity Relationship (SAR) that transforms the inert acid into a bactericidal powerhouse.

Molecular & Structural Specifications

Feature6-Fluoro-4-hydroxyquinoline-3-carboxylic acidCiprofloxacin
Role Synthetic Intermediate / Pharmacophore CoreActive Pharmaceutical Ingredient (API)
CAS Number 343-10-285721-33-1
Molecular Weight 207.16 g/mol 331.34 g/mol
N1 Substituent Hydrogen (H)Cyclopropyl (Critical for potency)
C7 Substituent Hydrogen (H)Piperazinyl (Critical for spectrum)
C6 Substituent Fluorine (F)Fluorine (F)
Solubility Poor (requires alkaline pH)Moderate (pH dependent; amphoteric)
Primary Application Building block for library synthesisTreatment of Gram(-)/Gram(+) infections

Mechanism of Action: The SAR Logic

The biological divergence between these two molecules is explained by the Fluoroquinolone SAR rules .

The Shared "Warhead" (Inactive in Isolation)

Both molecules share the 3-Carboxyl-4-Oxo motif.

  • Mechanism: This motif chelates Mg

    
     ions, forming a bridge with the phosphate backbone of bacterial DNA within the Gyrase/Topoisomerase IV complex.
    
  • Limitation of FHQ-Acid: While the acid can theoretically chelate Mg

    
    , it lacks the steric bulk and lipophilicity to penetrate the bacterial porins (OmpF) or stabilize the enzyme-DNA-drug ternary complex.
    
The Ciprofloxacin Optimization

Ciprofloxacin introduces two critical modifications to the FHQ-Acid scaffold:

  • N1-Cyclopropyl Group: This is the single most impactful modification. It fits into a hydrophobic pocket in the DNA gyrase enzyme, increasing binding affinity by orders of magnitude compared to the N-H of the acid.

  • C7-Piperazine Ring: This basic group enhances penetration through the bacterial cell wall (increasing accumulation) and extends activity against Gram-negative organisms like Pseudomonas aeruginosa.

SAR Visualization (Signaling Pathway)

The following diagram illustrates how the core acid is chemically evolved into Ciprofloxacin to activate the biological pathway.

SAR_Pathway Acid 6-Fluoro-4-hydroxyquinoline- 3-carboxylic Acid (Core Scaffold) Mod1 N1-Cyclopropyl Addition (Steric Fit) Acid->Mod1 Synthetic Modification Target DNA Gyrase / Topo IV Complex Acid->Target Weak/No Binding Mod2 C7-Piperazine Addition (Cell Penetration) Mod1->Mod2 Cipro Ciprofloxacin (Active Drug) Mod2->Cipro Yields Cipro->Target High Affinity Binding Result Bacterial Cell Death (DNA Fragmentation) Target->Result Inhibition

Caption: Transformation of the inert FHQ-Acid core into Ciprofloxacin, highlighting the functional additions required for target inhibition.

Comparative Biological Performance[4][5][6]

The following data contrasts the theoretical activity of the core acid (based on unsubstituted quinolone data) vs. the validated activity of Ciprofloxacin.

Antimicrobial Potency (MIC Values)

Note: The unsubstituted FHQ-Acid is rarely tested as a drug due to known inactivity, but data below reflects the "Precursor vs. Product" gap.

OrganismFHQ-Acid (Core) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
Escherichia coli> 64 (Inactive)0.004 – 0.015Cipro is >4000x more potent due to N1-cyclopropyl.
Staphylococcus aureus> 128 (Inactive)0.12 – 1.0C7-piperazine is required for Gram(+) coverage.
Pseudomonas aeruginosaInactive0.25 – 2.0The core acid cannot penetrate Pseudomonas porins.
Klebsiella pneumoniae> 640.015 – 0.06Cipro demonstrates superior gyrase trapping.
Enzymatic Inhibition (IC50 against DNA Gyrase)
  • Ciprofloxacin: IC50 ≈ 0.1–0.5 µg/mL.

  • FHQ-Acid: IC50 > 100 µg/mL.[1]

    • Insight: Without the N1 substituent, the core molecule slips out of the DNA-enzyme cleavage complex, failing to stabilize the "cleavable complex" necessary for bactericidal action.

Experimental Protocols

For researchers validating these compounds, the following protocols ensure accurate head-to-head comparison.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify the potency difference between the intermediate and the drug.

  • Preparation:

    • Dissolve Ciprofloxacin in 0.1 N HCl or water (soluble).

    • Dissolve FHQ-Acid in 0.1 N NaOH (requires basic pH for solubility due to lack of amphoteric character).

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL down to 0.002 µg/mL.

  • Inoculation: Add bacterial suspension (E. coli ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout:

    • Valid Cipro Control: MIC should fall between 0.004–0.015 µg/mL.

    • FHQ-Acid Result: Expect growth in all wells (MIC > 64 µg/mL), confirming it is a scaffold, not an antibiotic.

Protocol B: Synthetic Derivatization (Acid to Drug)

Purpose: To demonstrate the chemical utility of FHQ-Acid. Note: This is a simplified workflow for the "Gould-Jacobs" type reaction path.

  • Starting Material: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid.[1][2]

  • Step 1 (Activation): Convert the C3-acid to an ester (if not already) and the C7 position to a leaving group (e.g., nitration/reduction/diazotization or direct halogenation if starting from 7-chloro analog).

    • Correction: Industrially, the sequence usually starts with 2,4-dichloro-5-fluoro-acetophenone or similar. However, if starting from the FHQ-Acid core , one must first halogenate the C7 position.

  • Step 2 (N-Alkylation): React with cyclopropyl halide in the presence of a base (

    
    ) in DMF.
    
  • Step 3 (Nucleophilic Substitution): React the 7-halo intermediate with piperazine .

  • Step 4 (Hydrolysis): Hydrolyze the ester back to the free acid to yield Ciprofloxacin.[3]

Synthesis Workflow Diagram

This diagram visualizes the chemical lineage, proving the Acid is the "Parent" and Ciprofloxacin is the "Child."

Synthesis_Flow Start Precursor: 3-Chloro-4-fluoroaniline Inter1 Intermediate: 6-Fluoro-7-chloro-4-hydroxyquinoline- 3-carboxylic acid ethyl ester Start->Inter1 Gould-Jacobs Cyclization Step_Alk Step: N-Alkylation (Cyclopropyl bromide) Inter1->Step_Alk Inter2 N1-Cyclopropyl Intermediate Step_Alk->Inter2 Step_Sub Step: C7 Substitution (Piperazine) Inter2->Step_Sub Final Product: Ciprofloxacin Step_Sub->Final Hydrolysis

Caption: Simplified chemical lineage showing the derivatization required to convert the quinolone core into Ciprofloxacin.

References

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2764, Ciprofloxacin. Link

  • ChemicalBook. (2024). 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Product Specifications. Link

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a critical building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a critical building block in the development of fluoroquinolone antibiotics and other therapeutic agents. This guide provides an in-depth comparison of the primary synthetic routes to this important molecule, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction to 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a key precursor in the synthesis of numerous antibacterial agents. The presence of the fluorine atom at the 6-position is known to significantly enhance the biological activity of fluoroquinolones. The 4-hydroxy and 3-carboxylic acid moieties provide essential sites for further chemical modification, allowing for the fine-tuning of the final drug's pharmacokinetic and pharmacodynamic properties. Given its importance, the choice of synthetic methodology for this intermediate can have a significant impact on the overall efficiency, cost, and scalability of a drug development program.

This guide will focus on a comparative analysis of two classical and widely employed methods for the synthesis of 4-hydroxyquinolines: the Gould-Jacobs reaction and the Conrad-Limpach synthesis. We will also explore modern advancements, such as microwave-assisted techniques, that offer potential improvements in reaction times and yields.

The Gould-Jacobs Reaction: A Robust and Versatile Approach

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, offering a reliable pathway to 4-hydroxyquinoline derivatives.[1][2] The reaction proceeds in a sequential manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization and subsequent hydrolysis.[1][2]

Mechanistic Insights

The elegance of the Gould-Jacobs reaction lies in its straightforward and predictable mechanism. The initial step involves a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the alkoxymethylenemalonate, leading to the formation of an anilinomethylenemalonate intermediate.[1] This intermediate then undergoes a thermally induced 6-electron electrocyclic ring closure to form the quinoline ring system.[1] The final step is the hydrolysis of the ester group to yield the desired carboxylic acid.

Experimental Workflow and Protocol

The synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction can be broken down into three key stages:

  • Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate: This initial condensation step is typically carried out by reacting 4-fluoroaniline with diethyl ethoxymethylenemalonate. The reaction can be performed neat or in a high-boiling solvent like xylene.[3]

  • Thermal Cyclization: The anilinomethylenemalonate intermediate is then subjected to high temperatures (typically 240-260 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A to induce cyclization.[4][5] This step is often the most critical and requires careful temperature control to ensure efficient ring closure and minimize side reactions.

  • Hydrolysis: The resulting ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is hydrolyzed to the final carboxylic acid, usually by treatment with an aqueous base like sodium hydroxide, followed by acidification.

Detailed Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crude product can often be used directly in the next step without further purification. If necessary, the product can be purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to Ethyl 6-Fluoro-4-hydroxyquinoline-3-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, place the crude diethyl 2-((4-fluoroanilino)methylene)malonate.

  • Add a high-boiling solvent such as diphenyl ether (approximately 5-10 volumes).

  • Heat the mixture with vigorous stirring to 250-260 °C. Ethanol will begin to distill off as the cyclization proceeds.

  • Maintain the temperature for 30-60 minutes after the ethanol distillation ceases.

  • Cool the reaction mixture to below 100 °C and add petroleum ether or hexane to precipitate the product.

  • Collect the solid by filtration, wash with a low-boiling organic solvent, and dry under vacuum.

Step 3: Hydrolysis to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the crude ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved.

  • Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry to obtain the final product.

The Conrad-Limpach Synthesis: An Alternative Pathway

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines, involving the condensation of an aniline with a β-ketoester.[2][6] The regiochemical outcome of this reaction is highly dependent on the reaction temperature.[2]

Mechanistic Considerations

At lower temperatures (around 140-160 °C), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline.[2] At higher temperatures, the reaction can proceed through a β-ketoanilide intermediate, leading to the formation of a 2-hydroxyquinoline isomer (the Knorr synthesis). For the synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, the Conrad-Limpach conditions are employed. The mechanism involves the initial formation of an enamine from the aniline and the β-ketoester, followed by a thermal cyclization.[7]

Experimental Workflow and Protocol

The Conrad-Limpach synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:

  • Condensation: 4-Fluoroaniline is reacted with diethyl malonate in the presence of a catalyst or under conditions that favor the formation of the enamine intermediate.

  • Thermal Cyclization: The intermediate is then heated to high temperatures in a suitable high-boiling solvent to effect cyclization.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.

Detailed Protocol: Conrad-Limpach Synthesis

Step 1: Condensation of 4-Fluoroaniline with Diethyl Malonate

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture at 140-150 °C for 2-4 hours, distilling off the ethanol that is formed.

  • The resulting crude enamine can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude enamine, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Collect the solid by filtration and wash with a suitable solvent.

Step 3: Hydrolysis

  • Hydrolyze the resulting ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate using a similar procedure to that described in the Gould-Jacobs method (Step 3).

Modern Advancements: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times.[5] Both the Gould-Jacobs and Conrad-Limpach reactions can be adapted for microwave synthesis. The use of microwave irradiation can significantly reduce the time required for the high-temperature cyclization step, from hours to minutes.[5] This is due to the efficient and rapid heating of the reaction mixture by the microwaves.

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic approaches.

FeatureGould-Jacobs ReactionConrad-Limpach SynthesisMicrowave-Assisted Gould-Jacobs
Starting Materials 4-Fluoroaniline, Diethyl ethoxymethylenemalonate4-Fluoroaniline, Diethyl malonate4-Fluoroaniline, Diethyl ethoxymethylenemalonate
Key Intermediate Diethyl 2-((4-fluoroanilino)methylene)malonateEnamine from 4-fluoroaniline and diethyl malonateDiethyl 2-((4-fluoroanilino)methylene)malonate
Cyclization Temp. 240-260 °C250-260 °CTypically 250 °C (shorter time)
Reaction Time Several hoursSeveral hoursMinutes
Typical Yields Moderate to GoodModerate to GoodOften higher than conventional heating
Scalability Well-established for large-scale synthesisScalable, but temperature control is criticalCan be challenging for very large scales
Advantages Robust, well-understood, reliableUses readily available starting materialsDrastically reduced reaction times, potentially higher yields
Disadvantages Requires a pre-formed malonate derivativeTemperature control is crucial to avoid isomer formationRequires specialized microwave equipment

Visualizing the Synthetic Pathways

To better illustrate the reaction workflows, the following diagrams are provided in Graphviz DOT language.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis 4-Fluoroaniline 4-Fluoroaniline Intermediate_1 Diethyl 2-((4-fluoroanilino)- methylene)malonate 4-Fluoroaniline->Intermediate_1 110-120 °C Diethyl_ethoxymethylenemalonate Diethyl ethoxy- methylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_1 Intermediate_2 Ethyl 6-fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate_1->Intermediate_2 250-260 °C (Diphenyl ether) Final_Product 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Intermediate_2->Final_Product NaOH, then HCl

Caption: Gould-Jacobs reaction workflow for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Conrad_Limpach_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis 4-Fluoroaniline 4-Fluoroaniline Intermediate_1 Enamine Intermediate 4-Fluoroaniline->Intermediate_1 140-150 °C, H+ Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_1 Intermediate_2 Ethyl 6-fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate_1->Intermediate_2 250-260 °C (Diphenyl ether) Final_Product 6-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Intermediate_2->Final_Product NaOH, then HCl

Caption: Conrad-Limpach synthesis workflow for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Conclusion and Recommendations

Both the Gould-Jacobs and Conrad-Limpach reactions are effective and well-established methods for the synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid. The choice between them often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.

  • The Gould-Jacobs reaction is generally considered more robust and less prone to the formation of isomeric byproducts, making it a preferred choice for achieving high purity.

  • The Conrad-Limpach synthesis , while utilizing more readily available starting materials, requires careful control of the reaction temperature to ensure the desired regioselectivity.

  • Microwave-assisted synthesis offers a significant advantage in terms of reaction time and can lead to improved yields, making it an attractive option for rapid process development and optimization.

For large-scale production, the Gould-Jacobs reaction remains a highly reliable and scalable method. However, for smaller-scale laboratory synthesis and for rapid exploration of derivatives, microwave-assisted protocols are highly recommended. Ultimately, the optimal synthetic route will depend on a careful evaluation of the specific project goals, available resources, and desired scale of production.

References

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Google Patents.
  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Organic Syntheses. 3-hydroxyquinoline. [Link]

  • NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Royal Society of Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. [Link]

  • ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • Google Patents.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Syntheses. diethyl methylenemalonate. [Link]

  • ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis. [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. [Link]

  • Google Patents. 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • PrepChem.com. Synthesis of diethyl methylmalonate. [Link]

Sources

Validation

Validating In Vitro Promise: A Comparative Guide to Animal Model Studies of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative framework for validating the in vitro findings of compounds based on the 6-Fluoro-4-hydroxyquinoline-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative framework for validating the in vitro findings of compounds based on the 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold in relevant animal models. As a core structure in many established and experimental therapeutics, understanding the transition from promising in vitro data to in vivo efficacy is paramount. This document synthesizes published data on close analogs to provide experimentally grounded protocols and comparative benchmarks.

I. The Therapeutic Potential of the 6-Fluoroquinolone Scaffold

The 6-fluoroquinolone core is a well-established pharmacophore, primarily known for its antibacterial properties. The fluorine atom at the C-6 position is crucial for enhanced intracellular penetration and potent inhibition of bacterial DNA gyrase and topoisomerase IV.[1] This has led to the development of a wide range of clinically significant antibiotics.[2] More recently, derivatives of this scaffold have demonstrated significant potential as anticancer agents, often through the inhibition of eukaryotic topoisomerases or other cellular kinases.[3][4]

This guide will, therefore, focus on two primary therapeutic avenues for validating the in vitro results of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives: antibacterial and anticancer activities.

II. In Vivo Validation of Antibacterial Activity

The primary in vitro metric for a potential antibacterial agent is the Minimum Inhibitory Concentration (MIC). The in vivo validation aims to translate this bacteriostatic or bactericidal activity into a therapeutic effect in a living organism, considering the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In Vitro Antibacterial Profile of a Representative Derivative

To establish a baseline for in vivo studies, we will consider the in vitro activity of a closely related derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid .[5]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.1
Staphylococcus epidermidis3.1
Micrococcus luteus3.1
Bacillus cereus2.4
Escherichia coli1.0
Klebsiella pneumoniae1.0
Candida albicans25
Aspergillus niger>100

Data sourced from N. Rameshkumar et al., European Journal of Medicinal Chemistry (2003).[5]

Comparative In Vivo Validation: Mouse Systemic Infection Model

A standard and effective model for assessing the in vivo efficacy of an antibacterial agent against systemic infections is the mouse protection test.[5]

Objective: To determine the median effective dose (ED₅₀) of the test compound in protecting mice against a lethal systemic bacterial infection and compare it with a standard-of-care antibiotic, Ciprofloxacin.

Experimental Workflow:

G cluster_0 Phase 1: Animal Preparation & Acclimatization cluster_1 Phase 2: Induction of Systemic Infection cluster_2 Phase 3: Drug Administration cluster_3 Phase 4: Observation & Endpoint Analysis acclimatize Acclimatize mice (e.g., Swiss albino) for 1 week grouping Group animals (e.g., n=10 per group) acclimatize->grouping infection Induce systemic infection via intraperitoneal (i.p.) injection grouping->infection bacterial_culture Prepare standardized inoculum of E. coli (e.g., 10^7 CFU/mL) bacterial_culture->infection test_compound Administer test compound at graded doses (e.g., 25, 50, 100, 200 mg/kg) orally (p.o.) or i.p. infection->test_compound comparator Administer Ciprofloxacin at graded doses infection->comparator vehicle Administer vehicle control (e.g., saline with 0.5% CMC) infection->vehicle observation Observe animals for 72 hours for mortality test_compound->observation comparator->observation vehicle->observation ed50 Calculate ED50 (dose protecting 50% of animals) observation->ed50 G cluster_0 Phase 1: Animal & Cell Line Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis animal_prep Acclimatize immunodeficient mice (e.g., BALB/c nude) implantation Subcutaneously implant cancer cells into the flank of mice animal_prep->implantation cell_culture Culture human cancer cells (e.g., MCF-7) cell_culture->implantation tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) implantation->tumor_growth grouping Randomize mice into treatment groups tumor_growth->grouping treatment Administer test compound, Doxorubicin, or vehicle control (e.g., daily i.p. injection) grouping->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Euthanize mice when tumors reach a predetermined size or at the end of the study monitoring->endpoint analysis Excise tumors, weigh, and perform histological/biochemical analysis endpoint->analysis

Workflow for in vivo anticancer efficacy testing.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., MCF-7 breast cancer cells) into the flank of the mice.

  • Tumor Growth and Grouping: Once tumors reach a measurable volume (e.g., 100 mm³), randomize the animals into treatment groups.

  • Treatment: Administer the test compound, Doxorubicin (a standard chemotherapeutic), and a vehicle control. Dosing regimen and route of administration (e.g., intraperitoneal, oral) should be based on prior toxicity and pharmacokinetic studies. A derivative, NSC 368390, was shown to be effective when administered i.p. at doses of 20-40 mg/kg daily for 9 days. [6]5. Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised, weighed, and can be used for further analysis (e.g., histology, biomarker analysis).

Rationale for Experimental Choices:

  • Xenograft Model: This model allows for the evaluation of a compound's efficacy against human-derived tumors, providing a more clinically relevant assessment than syngeneic models for many cancer types.

  • Doxorubicin as a Comparator: Doxorubicin is a widely used anticancer drug with a well-characterized mechanism of action involving topoisomerase II inhibition and DNA intercalation. [3]Given that some quinolone derivatives also target topoisomerases, it serves as a relevant positive control.

Expected Outcomes and Comparison:

The primary endpoint is the inhibition of tumor growth, often expressed as a percentage of the control group's tumor growth. The efficacy of the test compound will be compared to that of Doxorubicin. For example, the 6-fluoro-4-quinolinecarboxylic acid derivative NSC 368390 demonstrated over 90% inhibition of MX-1 breast carcinoma xenograft growth. [6]

IV. Conclusion

The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline. For derivatives of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, the established antibacterial and emerging anticancer potential of the quinolone scaffold provide clear pathways for in vivo evaluation. The mouse systemic infection model and the human tumor xenograft model are robust, well-characterized systems for assessing efficacy. By employing appropriate comparators such as Ciprofloxacin and Doxorubicin, researchers can effectively benchmark the performance of novel derivatives and make informed decisions about their further development. The experimental designs and protocols outlined in this guide, grounded in published literature, offer a solid foundation for these crucial validation studies.

References

  • Dexter DL, et al. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Res. 1985;45(11 Pt 1):5563-8.
  • El-Sayed, N. N. E., et al. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances. 2023;13(5):3147-3162.
  • Fayed, E. A., et al. The potential of (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid as an anticancer agent: In silico and in vitro studies. Journal of Medicinal and Pharmaceutical Chemistry Research. 2023;5(3):300-313.
  • Gao, C., et al. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. 2022;27(19):6729.
  • Rameshkumar N, et al. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Eur J Med Chem. 2003;38(11-12):1001-4.
  • Sipőcz, T., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2023;28(14):5382.
  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. ResearchGate. Available from: [Link].

  • Shaker, Y. M., et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals (Basel). 2021;14(8):745.
  • Jaha, S., & Shaker, B. (2014). A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. JBR Journal of Clinical Diagnosis and Research. Available from: [Link].

  • Pathania, R., et al. Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. ResearchGate. Available from: [Link].

  • Bielawska, A., et al. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Cancers (Basel). 2021;13(11):2747.
  • Abdel-Aal, A., et al. (2021). Towards anticancer fluoroquinolones: A review article. ResearchGate. Available from: [Link].

  • Paulovicova, E., et al.
  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. Available from: [Link].

  • Al-Shdefat, R., et al. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics (Basel). 2022;11(3):333.
  • Rbaa, M., et al. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of King Saud University - Science. 2020;32(1):1093-1101.
  • Academia.edu. (PDF) Fluoroquinolone as antimicrobial agent: A Review. Available from: [Link].

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. Available from: [Link].

  • PubChem. Fluoroquinolonic acid. Available from: [Link].

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 343-10-2).[1] As a key intermediate in the synthesis of fluoroquinolone a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS: 343-10-2).[1] As a key intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin), this compound presents specific waste management challenges due to its halogenated nature.

The Core Safety Directive: Unlike standard organic acids, the presence of the fluorine atom requires this waste to be directed to halogen-specific incineration streams . Failure to segregate this compound from non-halogenated waste can result in the release of corrosive hydrofluoric acid (HF) during standard combustion, damaging incinerator scrubbers and violating emissions protocols.

Chemical Identity & Properties[2]
ParameterDataOperational Implication
CAS Number 343-10-2Use for waste manifests/labeling.
Formula C₁₀H₆FNO₃Fluorine content dictates disposal route.
Physical State Solid (Powder)Dust generation is a primary inhalation risk.
Acidity (pKa) ~5.8 (Carboxylic acid)Incompatible with strong bases and oxidizers.
Solubility Low in water; Soluble in DMSO/BaseMay precipitate if acidic waste streams are mixed.

Hazard Assessment & Segregation Logic

In my experience with scale-up synthesis, the most common error is misclassifying this compound simply as "Organic Acid Waste." It must be treated as Halogenated Organic Waste .

The Mechanism of Hazard (Why Segregation Matters)

When fluorinated compounds undergo combustion, the carbon-fluorine bond breaks.



Standard incinerators designed for non-halogenated solvents often lack the wet scrubbers necessary to neutralize HF. Therefore, you must segregate this waste to ensure it is sent to a facility equipped for halogenated thermal destruction [1].
Compatibility Matrix
  • DO NOT MIX WITH: Strong oxidizers (peroxides, permanganates), strong bases (exothermic neutralization), or non-halogenated solvents (increases disposal cost and complicates recycling).

  • COMPATIBLE WITH: Other halogenated organic solids, methylene chloride (if in solution), chloroform.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Most common scenario in R&D labs.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential acid corrosion over time.

  • Labeling: Apply a yellow hazardous waste label.

    • Required Text: "Hazardous Waste - Solid - Halogenated."

    • Constituents: "6-Fluoro-4-hydroxyquinoline-3-carboxylic acid."[1][2][3][4]

  • Transfer: Transfer solid using a chemically resistant scoop. Do not dump directly from the bottle to avoid dust clouds. Work inside a fume hood.

  • Sealing: Wipe the threads of the bottle before screwing on the cap to ensure a gas-tight seal.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Scenario during synthesis or HPLC analysis.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate to pH 5–9 before adding to the waste container to prevent pressure buildup.

  • Solvent Stream:

    • If dissolved in DMSO/Methanol : Segregate into "Halogenated Organic Solvent" waste. Even if the solvent isn't halogenated, the solute is.

    • If dissolved in DCM/Chloroform : Add directly to the Halogenated Carboy.

Visualized Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalFlow Start Waste: 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidCont Container: Wide-mouth HDPE/Glass Solid->SolidCont LiquidCheck Check Solvent Type Liquid->LiquidCheck Tagging TAG: Halogenated Organic Waste SolidCont->Tagging HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent Solvent contains Halogens NonHaloSolvent Non-Halo Solvent (DMSO, MeOH, Water) LiquidCheck->NonHaloSolvent Solvent is Non-Halo HaloSolvent->Tagging NonHaloSolvent->Tagging Contaminated by Solute Dest Destination: High-Temp Incineration (w/ HF Scrubbers) Tagging->Dest

Figure 1: Decision logic for segregating fluorinated quinoline waste streams to ensure proper incineration.

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate containment is required to prevent inhalation of the dust.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If the spill is >10g outside a hood, use an N95 respirator.

  • Containment: Do not dry sweep. This generates dust.

  • Cleanup Protocol:

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet slurry into a wide-mouth waste container.

    • Wipe the area with a soap/water solution.[1]

    • Dispose of all cleanup materials (towels, gloves) into the Solid Halogenated Waste container [2].

Regulatory & Compliance Context

While 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is not explicitly listed on the EPA RCRA "P-List" or "U-List" (40 CFR 261.33), it is regulated under the "Characteristic" framework if mixed with solvents, or generally under the "Cradle-to-Grave" responsibility of the generator [3].

  • US EPA Waste Code: If not mixed with listed solvents, use State-Specific Codes for non-RCRA regulated chemical waste, or classify as D002 if the pH is ≤ 2.

  • Best Practice: Always manifest as "Halogenated Organic" to ensure the disposal facility utilizes the correct destruction method.

References

  • National Institutes of Health (NIH) - PubChem. Fluoroquinolonic acid (CID 483180) - Safety and Hazards. Available at: [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: Personal Protective Equipment and Disposal

As drug development professionals, our work inherently involves handling novel chemical entities whose toxicological profiles may not be fully characterized. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a valuable buil...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work inherently involves handling novel chemical entities whose toxicological profiles may not be fully characterized. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid, a valuable building block in medicinal chemistry, falls into this category.[1][2] Its structure, combining a quinoline core, a reactive carboxylic acid group, and an electron-withdrawing fluorine atom, demands a cautious and informed approach to laboratory safety.

This guide provides a comprehensive operational plan for handling this compound, grounded in the principles of risk mitigation and procedural validation. The recommendations herein are synthesized from safety data for analogous structures and established best practices for managing potentially hazardous organofluorine compounds.[3][4][5]

Hazard Assessment: A Synthesis of Knowns and Unknowns

  • Quinoline Core: The quinoline scaffold is common in bioactive molecules. Related hydroxyquinolines are known to cause skin, eye, and respiratory irritation.[6][7][8] Ingestion may also be harmful.[6][9]

  • Carboxylic Acid Moiety: Carboxylic acids are often corrosive or irritants, particularly to mucous membranes and the respiratory tract.[10]

  • Organofluorine Substituent: The carbon-fluorine bond is exceptionally strong, leading to high metabolic stability and environmental persistence.[11] The introduction of fluorine can drastically alter a molecule's biological activity and toxicity, sometimes in unpredictable ways.[3][12] Some organofluorine compounds can be toxic via skin absorption.[4]

Given these factors, we must operate under the precautionary principle, treating this compound as potentially hazardous via inhalation, ingestion, and dermal contact.

Potential Hazard GHS Classification (Inferred) Primary Exposure Route Rationale
Skin Irritation/CorrosionWarning (Category 2)Dermal ContactBased on data for 2-hydroxyquinoline and 3-hydroxyquinoline-4-carboxylic acid.[6][8]
Serious Eye Damage/IrritationWarning (Category 2A)Eye ContactBased on data for analogous hydroxyquinolines.[6][7][8]
Respiratory IrritationWarning (STOT SE 3)InhalationA common hazard for powdered acidic organic compounds.[7][8]
Acute Toxicity (Oral)WarningIngestionHarmful if swallowed is a common warning for quinoline derivatives.[6][9][13]
Unknown Long-Term EffectsN/AAll RoutesThe toxicological properties have not been fully investigated.[6] Organofluorine compounds can have complex biological effects.[4][5][12]

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is not merely a checklist; it is a systematic approach to creating multiple barriers between the researcher and the chemical hazard. All operations involving this compound must be performed within a certified chemical fume hood.[14]

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat (Buttoned)N95 Respirator (Recommended)
Handling Solutions (<50 mL) Double Nitrile GlovesSafety GogglesLab Coat (Buttoned)Not required in fume hood
Handling Solutions (>50 mL) Double Nitrile GlovesSafety Goggles & Face ShieldLab Coat (Buttoned)Not required in fume hood
Cleaning & Decontamination Double Nitrile GlovesSafety GogglesLab Coat (Buttoned)Not required in fume hood
Causality Behind PPE Choices:
  • Hand Protection: Double gloving with powder-free nitrile gloves provides a robust barrier against dermal absorption.[15] The outer glove should be removed immediately after the handling procedure is complete, minimizing the risk of secondary contamination of lab equipment. Gloves should be changed every 30-60 minutes during extended operations or immediately if contamination is suspected.[15]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[16] When handling the solid powder, which can become airborne, a full face shield must be worn over the goggles to protect against inhalation and facial exposure.[17]

  • Body Protection: A clean, buttoned lab coat is the minimum requirement. For procedures involving larger quantities or a significant risk of splashing, a disposable gown worn over the lab coat is advisable. Cuffs of the inner gloves should be under the lab coat sleeve, while the outer glove cuffs should go over the sleeve.[15]

  • Respiratory Protection: Due to the risk of inhaling fine, irritant powder, a fit-tested NIOSH-approved N95 respirator is strongly recommended when weighing or transferring the solid material, even within a fume hood.[17] This provides an essential layer of defense against accidental inhalation.

Operational and Disposal Plan: A Step-by-Step Protocol

This workflow ensures safety and containment from receipt of the chemical to the final disposal of its waste products.

Experimental Workflow for Handling 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

G cluster_prep Preparation Phase cluster_handling Solid Handling Phase (Inside Fume Hood) cluster_reaction Reaction & Workup Phase cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) A->B C 3. Prepare Workspace (Absorbent Liner, Spill Kit Ready) B->C D 4. Weigh Solid Compound (Use Weighing Paper/Boat) C->D Begin Handling E 5. Carefully Transfer to Reaction Vessel D->E F 6. Add Solvent & Dissolve E->F G 7. Conduct Reaction F->G Proceed to Reaction H 8. Perform Aqueous Workup & Extractions G->H I 9. Decontaminate Glassware & Surfaces H->I Post-Reaction J 10. Segregate Waste (Solid, Halogenated Liquid) I->J K 11. Remove Outer Gloves & Gown Before Exiting Hood J->K L 12. Final Hand Washing K->L

Caption: Workflow for safe handling of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[6] Ensure it is clearly labeled.

  • The compound is noted to be light-sensitive, so storage in a dark location or an amber vial is necessary.[6][13]

Step 2: Weighing the Solid Compound

  • Don all required PPE for handling solids, including a respirator.

  • Perform all work on a disposable absorbent liner within a chemical fume hood.

  • Use a micro-spatula to carefully transfer the powder to a tared weigh boat or paper. Avoid any actions that could create dust.

  • Close the primary container immediately after extracting the required amount.

  • Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth in the solid hazardous waste stream.

Step 3: Preparing Solutions

  • Carefully add the weighed solid to your reaction vessel inside the fume hood.

  • Slowly add the desired solvent, pointing the opening of the vessel away from your face.

  • Stir or sonicate to dissolve as required by your protocol.

Step 4: Spill Management

  • Solid Spill:

    • Do not sweep dry. This will aerosolize the powder.

    • Gently cover the spill with an absorbent pad.

    • Lightly wet the pad with water or an appropriate solvent to prevent dust formation.

    • Carefully collect the material using a scoop or forceps and place it in a sealed container for hazardous waste disposal.[18]

  • Liquid Spill (Solution):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[16]

    • Collect the saturated absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.[7]

Step 5: Emergency First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[6][7][19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Call a poison center or physician immediately.[6][9]

Step 6: Waste Disposal

  • Solid Waste: All contaminated disposables (gloves, absorbent pads, weigh boats, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and aqueous washes should be collected in a labeled, sealed container for halogenated organic waste. Do not pour this waste down the drain.[18]

  • Contaminated Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as hazardous waste. Subsequent rinses can typically be managed as regular chemical waste, pending local regulations.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[7] This often involves collection by a certified environmental health and safety provider.[20]

References

  • 8-Hydroxyquinoline Safety Data Sheet. Carl ROTH.[Link]

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.[Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists.[Link]

  • Quinoline for Synthesis Safety Data Sheet. Loba Chemie.[Link]

  • 3-Hydroxyquinoline-4-carboxylic acid. PubChem, National Institutes of Health.[Link]

  • Dangers of the Unknown. (2003). Organic Process Research & Development, 7(5), 631. [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure.[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (2019). Scientia Pharmaceutica, 87(4), 29. [Link]

  • Quinoline for Synthesis Material Safety Data Sheet. Techno PharmChem.[Link]

  • Fluorinated Chemicals and the Impacts of Anthropogenic Use. (2010). ResearchGate.[Link]

  • Organofluorine chemistry. Wikipedia.[Link]

  • Fluorinated Organic Compounds: How to Imagine a Future. (2023). Organic Process Research & Development, 27(8), 1391-1392. [Link]

  • Process for the preparation of 4-hydroxy quinolines.
  • Esterification of Carboxylic Acids. Organic Syntheses Procedure.[Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2021). Molbank, 2021(4), M1296. [Link]

  • Treatment of Antibiotic Residues of Fluoroquinolones (Ofloxacin) in Hospital Wastewater using Peroxone Oxidation Process. (2022). Chemical Engineering Transactions, 94, 61-66. [Link]

  • End-of-life (EOL) analysis of fluoropolymer applications, products and associated waste streams. (2022). Conversio.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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